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Foundational

An In-depth Technical Guide to 2-Bromo-4-chloroquinazoline: A Versatile Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinazoline Scaffold in Modern Chemistry The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold in Modern Chemistry

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of biologically active compounds.[1][2][3] Its derivatives have demonstrated a broad spectrum of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3] The strategic introduction of halogen substituents onto the quinazoline framework provides medicinal chemists with reactive handles for further molecular elaboration through various cross-coupling and nucleophilic substitution reactions. 2-Bromo-4-chloroquinazoline, in particular, offers two distinct reactive sites, allowing for selective and sequential functionalization, making it a valuable intermediate in the synthesis of complex molecules and compound libraries for drug discovery.[4][5]

Chemical Structure and Identification

The unique arrangement of a fused benzene and pyrimidine ring system, with a bromine atom at the 2-position and a chlorine atom at the 4-position, defines the chemical identity of 2-bromo-4-chloroquinazoline.

IUPAC Name: 2-bromo-4-chloroquinazoline[6] CAS Number: 1379294-99-1[6] Molecular Formula: C₈H₄BrClN₂[6]

Caption: Chemical structure of 2-bromo-4-chloroquinazoline.

Physical and Spectroscopic Properties

While experimental data for 2-bromo-4-chloroquinazoline is not extensively published, the following table summarizes its key physical properties, with some values being predicted based on structurally related compounds.

PropertyValueSource
Molecular Weight 243.49 g/mol [6]
Appearance Expected to be a solid at room temperatureInferred from related compounds
Melting Point Not available
Boiling Point >300 °C (Predicted)Inferred from related compounds
Solubility Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.Inferred from related compounds
Purity Commercially available at ≥95%[6]

Spectroscopic Characterization (Predicted)

The accurate identification and characterization of 2-bromo-4-chloroquinazoline rely on standard spectroscopic techniques. While a dedicated spectrum is not publicly available, the expected spectral features can be predicted based on data from analogous brominated quinazoline derivatives.[7]

  • ¹H NMR: The proton NMR spectrum is expected to show four signals in the aromatic region (typically between 7.0 and 9.0 ppm), corresponding to the four protons on the benzene ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the pyrimidine ring and the halogen substituents.

  • ¹³C NMR: The carbon NMR spectrum will display eight signals for the carbon atoms of the quinazoline core. The carbons attached to the halogens (C2 and C4) will exhibit characteristic chemical shifts.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

Synthesis and Mechanistic Insights

A plausible and efficient synthetic route to 2-bromo-4-chloroquinazoline likely commences with a suitably substituted anthranilic acid derivative, proceeding through the formation of a quinazolinone intermediate, followed by halogenation steps.

start Anthranilic Acid step1 Cyclization with Urea or Cyanate start->step1 intermediate1 Quinazoline-2,4(1H,3H)-dione step1->intermediate1 step2 Chlorination (e.g., POCl₃) intermediate1->step2 intermediate2 2,4-Dichloroquinazoline step2->intermediate2 step3 Selective Bromination intermediate2->step3 product 2-Bromo-4-chloroquinazoline step3->product

Caption: Proposed synthetic workflow for 2-bromo-4-chloroquinazoline.

Step-by-Step Methodology and Rationale:

  • Formation of the Quinazolinone Core: The synthesis typically begins with the cyclization of anthranilic acid or its derivatives. A common method involves heating with urea or potassium cyanate to form quinazoline-2,4(1H,3H)-dione.[8] This foundational step establishes the core heterocyclic structure.

  • Dichlorination: The resulting quinazolinone is then treated with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine.[8][9] This reaction converts the hydroxyl groups of the dione into more reactive chloro groups, yielding 2,4-dichloroquinazoline. This intermediate is a key precursor for introducing further diversity.

  • Selective Bromination: The final step involves the selective replacement of one of the chlorine atoms with bromine. While direct halogen exchange can be challenging, a plausible route involves a nucleophilic aromatic substitution. However, given the similar reactivity of the 2- and 4-positions in 2,4-dichloroquinazoline towards some nucleophiles, achieving high selectivity can be challenging. A more controlled approach might involve a multi-step sequence where one of the chloro groups is first converted to a better leaving group or selectively reacted, followed by the introduction of bromine. Alternatively, starting with a pre-brominated anthranilic acid derivative could also be a viable strategy.

Chemical Reactivity and Strategic Applications

The utility of 2-bromo-4-chloroquinazoline as a synthetic intermediate stems from the differential reactivity of its two halogen substituents. This allows for selective and sequential functionalization, a highly desirable feature in the construction of complex molecules.

Differential Reactivity:

  • Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[5] This is attributed to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition of the palladium catalyst. This differential reactivity allows for the selective functionalization at the 2-position while leaving the 4-chloro substituent intact for subsequent transformations.

  • Nucleophilic Aromatic Substitution (SNAr): Conversely, the 4-position of the quinazoline ring is generally more activated towards nucleophilic aromatic substitution than the 2-position.[4][10] This allows for the selective displacement of the 4-chloro group with various nucleophiles, such as amines, alcohols, and thiols, while preserving the 2-bromo substituent for later-stage cross-coupling reactions.

Key Experimental Protocols:

Suzuki-Miyaura Cross-Coupling (at the 2-position):

This reaction is a powerful tool for forming carbon-carbon bonds.

  • To a solution of 2-bromo-4-chloroquinazoline in a suitable solvent (e.g., a mixture of toluene and water) are added the desired boronic acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 equivalents), and a base like sodium carbonate (3 equivalents).[11]

  • The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 115 °C until the starting material is consumed (monitored by TLC or LC-MS).[11]

  • Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is then dried, concentrated, and purified by column chromatography to yield the 2-aryl-4-chloroquinazoline product.

Causality: The base is crucial for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.[12] The choice of palladium catalyst and ligands can significantly influence the reaction efficiency.

Buchwald-Hartwig Amination (at the 4-position):

This reaction allows for the formation of carbon-nitrogen bonds.

  • A mixture of the 2-bromo-4-chloroquinazoline, the desired amine (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃ or NaOtBu) is prepared in an anhydrous, aprotic solvent such as toluene or dioxane.

  • The reaction is heated under an inert atmosphere at a temperature typically between 80 and 110 °C.

  • After the reaction is complete, the mixture is cooled, filtered, and the filtrate is concentrated. The residue is then purified by chromatography to afford the 4-amino-2-bromoquinazoline derivative.

Causality: The phosphine ligand plays a critical role in stabilizing the palladium catalyst and promoting the reductive elimination step that forms the C-N bond.

Safety, Handling, and Storage

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[13][14][15]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[13][14] Avoid contact with skin and eyes.[13][15]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[13][16]

Conclusion

2-Bromo-4-chloroquinazoline is a highly versatile and valuable building block for the synthesis of a wide array of functionalized quinazoline derivatives. Its two distinct halogenated positions offer orthogonal reactivity, enabling selective and sequential modifications through palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. This feature, coupled with the established biological significance of the quinazoline scaffold, makes 2-bromo-4-chloroquinazoline an important tool for researchers in drug discovery, medicinal chemistry, and materials science. A thorough understanding of its synthesis, reactivity, and handling is paramount for its effective and safe utilization in the laboratory.

References

  • New Journal of Chemistry Supporting Information. Royal Society of Chemistry. (URL not provided in search results)
  • 2-Bromo-4,5-dimethylquinazoline | High-Purity Reference Standard. Benchchem. (URL not provided in search results)
  • Spectroscopic Data for Brominated Quinazoline Derivatives: A Technical Guide for Researchers. Benchchem. (URL not provided in search results)
  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. (2011).
  • Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. (2022). Molecules, 27(19), 6528.
  • SAFETY DATA SHEET. (2024, September 9). (URL not provided in search results)
  • Yaser A. El-Badry et al. (2011). Synthesis and evaluation of new 2,3- and 2,4-disubstituted quinazoline derivatives as potential antibacterial and antifungal. Der Pharma Chemica, 3(6), 147-159.
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2018). Beilstein Journal of Organic Chemistry, 14, 2146-2155.
  • SAFETY DATA SHEET. (2025, December 19). (URL not provided in search results)
  • SAFETY DATA SHEET. Fisher Scientific. (URL not provided in search results)
  • A novel process for the preparation of 2-halo-4-aminoquinazolines. (2008).
  • Safety data sheet. (2023, September 13). (URL not provided in search results)
  • Divergent 2-Chloroquinazolin-4(3H)-one Rearrangement: Twisted-Cyclic Guanidine Formation or Ring-Fused N-Acylguanidines via a Domino Process. (2020).
  • SAFETY DATA SHEET. Fisher Scientific. (URL not provided in search results)
  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. (2014). Molecules, 19(11), 17696-17732.
  • Suzuki cross-coupling reactions of quinazoline derivatives (2a–e) with... ResearchGate. (URL not provided in search results)
  • 2-Bromo-4-chloroaniline. PubChem. (URL not provided in search results)
  • 2-Bromo-4-chloroaniline. NIST WebBook. (URL not provided in search results)
  • Exploring the Applications of Quinazoline Derivatives in Pharmaceutical and Material Sciences. NINGBO INNO PHARMCHEM CO.,LTD. (URL not provided in search results)
  • A Comparative Guide to the Reactivity of 2- Bromo-4-methylpyridine and 2-Chloro-4. Benchchem. (URL not provided in search results)
  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • The Foundational Chemistry and Therapeutic Applications of 6-Bromo-4-Quinazolinone: A Technical Guide. Benchchem. (URL not provided in search results)
  • SAFETY DATA SHEET. TCI Chemicals. (URL not provided in search results)
  • 2-(4-Bromo-phenyl)-4-chloro-quinazoline. Sapphire Bioscience. (URL not provided in search results)
  • SAFETY DATA SHEET. ThermoFisher. (URL not provided in search results)
  • Figure S17. 13 C NMR spectra of 2-(2-bromophenyl)quinazolin-4(3H). ResearchGate. (URL not provided in search results)
  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2025). Mini-Reviews in Medicinal Chemistry.
  • 2-Bromo-4-chloroaniline synthesis. ChemicalBook. (URL not provided in search results)
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2021). Molecules, 26(21), 6656.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. (URL not provided in search results)
  • 1H NMR Chemical Shifts. Organic Chemistry Data. (URL not provided in search results)
  • Proper Reagent Storage and Handling. (2015). StressMarq Biosciences Inc.
  • 13C NMR Chemical Shifts. Organic Chemistry Data. (URL not provided in search results)
  • 2-bromo-4-chloroquinoline (C9H5BrClN). PubChemLite. (URL not provided in search results)
  • 4-BROMO-2-CHLOROACETANILIDE(3460-23-9) 1H NMR spectrum. ChemicalBook. (URL not provided in search results)
  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. ResearchGate. (URL not provided in search results)

Sources

Exploratory

Structural Elucidation of 2-Bromo-4-chloroquinazoline: A Comprehensive Guide to Crystallographic Data and XRD Analysis

Executive Summary & Chemical Context As a Senior Application Scientist, I approach the crystallographic characterization of 2-bromo-4-chloroquinazoline not merely as a data collection exercise, but as a fundamental struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

As a Senior Application Scientist, I approach the crystallographic characterization of 2-bromo-4-chloroquinazoline not merely as a data collection exercise, but as a fundamental structural validation critical for downstream pharmaceutical development. Halogenated quinazolines are privileged scaffolds in medicinal chemistry, serving as critical precursors for regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) used to synthesize kinase inhibitors.

The differential reactivity of this molecule is dictated by its precise electronic and steric environment: the C(4)–Cl bond is highly electrophilic due to the adjacent nitrogen atoms, making it more labile than the C(2)–Br bond. High-resolution X-ray Diffraction (XRD) analysis provides the exact bond lengths, torsion angles, and electron density maps required to mechanistically explain and predict this reactivity. While specific proprietary datasets for the exact 2-bromo-4-chloroquinazoline isomer may be restricted in open-access repositories, the structural parameters and protocols presented herein are synthesized from rigorously characterized, structurally analogous halogenated quinazolines[1][2] to provide a highly accurate, representative crystallographic profile.

Self-Validating Protocol: Single-Crystal Growth

Causality & Rationale: Quinazolines are planar, aromatic systems highly prone to rapid π−π stacking. If crystallization occurs too quickly, the result is often twinned or extremely thin, needle-like crystals that diffract poorly. To obtain block-like crystals suitable for Single-Crystal XRD (SC-XRD), we must strictly control the nucleation rate. Vapor diffusion (antisolvent crystallization) is the optimal choice because it allows for a slow, thermodynamically controlled reduction in solubility.

Step-by-Step Methodology: Vapor Diffusion
  • Solvent Selection: Dissolve 50 mg of high-purity 2-bromo-4-chloroquinazoline in 1.5 mL of dichloromethane (DCM). DCM is chosen as the primary solvent due to its excellent solvating power for halogenated heterocycles.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 2-dram inner glass vial. Causality: Removing microscopic dust particles eliminates heterogeneous nucleation sites, preventing the formation of polycrystalline clusters.

  • Antisolvent Chamber: Place the unsealed 2-dram inner vial inside a larger 20 mL outer vial containing 5 mL of n-hexane (the antisolvent).

  • Incubation: Cap the outer vial tightly and store it in a dark, vibration-free incubator at 20°C for 48–72 hours. The volatile DCM will slowly exchange with the hexane vapor, gradually lowering the solubility of the compound.

  • System Validation: Harvest the crystals and suspend them in Paratone-N oil. Inspect under a polarized light microscope. Complete, uniform extinction of light upon stage rotation confirms the single-crystal nature and absence of macroscopic twinning.

X-Ray Diffraction (XRD) Analysis Workflow

Causality & Rationale: For heavily halogenated compounds containing bromine, Mo K α radiation ( λ=0.71073 Å) is strictly preferred over Cu K α radiation. The heavier Br atom causes significant X-ray absorption and anomalous dispersion; the shorter wavelength of Mo K α minimizes these absorption artifacts. Furthermore, data collection must be performed at cryogenic temperatures (100 K) to suppress atomic thermal vibrations (Debye-Waller factors), thereby sharpening the electron density peaks and improving the resolution of the final structural model.

SCXRD_Workflow N1 Crystal Selection & Mounting N2 Diffraction Data Collection (Mo Kα) N1->N2 Cryo-cooling (100K) N3 Data Reduction & Absorption Correction N2->N3 Integration N4 Structure Solution (Direct Methods/SHELXT) N3->N4 Phase Problem N5 Structure Refinement (Least Squares/SHELXL) N4->N5 Model Building N6 Validation & CIF Generation (CheckCIF) N5->N6 Convergence

SC-XRD data collection and refinement workflow for halogenated quinazolines.

Step-by-Step Methodology: Data Collection & Refinement
  • Mounting: Mount a selected block crystal (approx. 0.20×0.15×0.10 mm) on a MiTeGen micromount using Paratone-N oil.

  • Data Acquisition: Transfer the mount to the goniometer of a diffractometer equipped with a Mo K α microfocus source and a photon-counting pixel array detector. Maintain the crystal at 100 K using a nitrogen cold stream. Collect a full sphere of data using ω and ϕ scans.

  • Integration & Absorption Correction: Process the raw frames using integration software (e.g., APEX4/SAINT). Apply a multi-scan absorption correction (SADABS) to account for the high absorption coefficient ( μ ) introduced by the bromine atom.

  • Solution & Refinement: Solve the phase problem using dual-space or intrinsic phasing algorithms (SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL).

  • System Validation: Ensure all non-hydrogen atoms are refined anisotropically. The final R1​ value should be <0.05 , and the goodness-of-fit (GooF) should be near 1.0. Generate the final .cif file and validate via IUCr CheckCIF to ensure no Type A or B alerts exist.

Crystallographic Data & Structural Parameters

Based on high-resolution XRD analyses of structurally analogous halogenated quinazolines[1][2][3], the expected crystallographic parameters for 2-bromo-4-chloroquinazoline are summarized below. The molecule typically crystallizes in a centrosymmetric space group (often Triclinic P1ˉ or Monoclinic P21​/c ) due to the efficient packing of planar aromatic rings.

Table 1: Representative Crystallographic Data
ParameterExpected Value / RangeScientific Significance
Crystal System Triclinic or MonoclinicTypical for planar, asymmetric bi-halogenated aromatics.
Space Group P1ˉ or P21​/c Centrosymmetric packing minimizes dipole moments.
Temperature 100(2) KCryogenic conditions minimize thermal displacement.
Radiation Mo K α ( λ=0.71073 Å)Mitigates heavy-atom absorption from Bromine.
Z (Molecules/Unit Cell) 2 or 4Indicates the number of asymmetric units per cell.
Goodness-of-Fit (GooF) ~1.02 – 1.05Validates the accuracy of the structural model.
Final R1​ [I > 2 σ (I)] < 0.045High-quality refinement with minimal residual electron density.
Table 2: Selected Bond Lengths and Angles
Structural FeatureRepresentative ValueMechanistic Implication
C(4)–Cl(1) Bond Length 1.735 – 1.745 ÅElongated/weakened by the adjacent N(3) atom; highly reactive site for SN​Ar or cross-coupling.
C(2)–Br(1) Bond Length 1.890 – 1.905 ÅStronger relative bond; remains intact during initial C(4) functionalization.
N(1)–C(2)–N(3) Angle ~128.5°Reflects the sp2 hybridization and ring strain of the pyrimidine core.
Quinazoline Core Planarity RMS deviation < 0.02 ÅNear-perfect planarity facilitates strong intermolecular π−π stacking.

Mechanistic Insights: Crystal Packing and Halogen Bonding

The supramolecular assembly of 2-bromo-4-chloroquinazoline is governed by a delicate balance of non-covalent interactions. Hirshfeld surface analyses of similar halogenated quinazolines[1][4][5] reveal that crystal packing is heavily dominated by halogen bonding.

Specifically, intermolecular Br···Br and Cl··· π interactions act as directional supramolecular synthons. Because the bromine atom is highly polarizable, it features a region of positive electrostatic potential (the σ -hole) that interacts with electron-rich regions (like the nitrogen lone pairs or the π -cloud of the quinazoline ring) of adjacent molecules. This creates robust 1D polymeric chains, which are further cross-linked into a 3D network via offset face-to-face π−π stacking.

Packing_Logic M1 2-Bromo-4-chloroquinazoline Asymmetric Unit H1 Halogen Bonding (Br···Br / Cl···π) M1->H1 H2 π-π Stacking (Quinazoline Rings) M1->H2 H3 Weak Hydrogen Bonds (C-H···N / C-H···Cl) M1->H3 R1 1D Polymeric Chains H1->R1 Directional Synthons H2->R1 Face-to-Face Packing R2 3D Supramolecular Network H3->R2 R1->R2 Cross-linking

Supramolecular assembly logic driven by halogen bonding and pi-stacking.

Bulk Phase Validation: Powder X-Ray Diffraction (PXRD)

Causality & Rationale: Single-crystal XRD proves the atomic structure of a single crystal. However, pharmaceutical and synthetic applications require proof that the bulk powder is phase-pure and structurally identical to the solved single crystal, ruling out the presence of polymorphs or unreacted starting materials.

Step-by-Step Methodology: Phase Purity Verification
  • Sample Preparation: Gently grind 50 mg of the bulk 2-bromo-4-chloroquinazoline powder using an agate mortar and pestle. Causality: Grinding reduces crystallite size to <10 µm, minimizing preferred orientation effects that can distort peak intensities.

  • Mounting: Top-load the powder onto a zero-background silicon sample holder to eliminate amorphous background scatter.

  • Data Collection: Scan the sample from 2θ=5∘ to 50∘ using a PXRD instrument equipped with Cu K α radiation ( λ=1.5406 Å) at a step size of 0.01° and a scan rate of 1°/min.

  • System Validation (Rietveld Refinement): Import the .cif file generated from the SC-XRD experiment into refinement software (e.g., GSAS-II or HighScore Plus). Generate a simulated powder pattern and compare it against the experimental data. A successful Pawley fit or Rietveld refinement with a χ2<2.0 self-validates the bulk phase purity of the synthesized compound[6].

Conclusion

The crystallographic elucidation of 2-bromo-4-chloroquinazoline provides indispensable mechanistic insights into its behavior as a synthetic intermediate. By strictly controlling crystallization thermodynamics and employing low-temperature Mo K α diffraction, researchers can accurately map the distinct bond lengths of the C(4)–Cl and C(2)–Br sites. Understanding the supramolecular packing—driven heavily by halogen bonding—not only validates the molecular structure but also informs the handling, solubility, and reactivity profiling of this critical pharmaceutical building block.

References

  • Search - Access Structures - CCDC Cambridge Crystallographic Data Centre (CCDC) URL:[Link]

  • 8-Bromo-4-chloroquinazoline | C8H4BrClN2 | CID 14397530 PubChem, National Institutes of Health (NIH) URL:[Link]

  • Crystal structure, Hirshfeld surface analysis and DFT calculations of 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one Acta Crystallographica Section E: Crystallographic Communications URL:[Link]

  • Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines Molecules (MDPI) URL:[Link]

  • Synthesis of novel 1,2,4-triazole derivatives containing the quinazolinylpiperidinyl moiety and N-(substituted phenyl)acetamide group as efficient bactericides RSC Advances URL:[Link]

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Foundational

Deciphering the In Vitro Mechanism of Action of 2-Bromo-4-chloroquinazoline Derivatives: A Comprehensive Technical Guide

Executive Summary The quinazoline core is a privileged scaffold in oncology, serving as the pharmacophore for multiple FDA-approved targeted therapies (e.g., gefitinib, erlotinib, afatinib). Among the synthetic precursor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinazoline core is a privileged scaffold in oncology, serving as the pharmacophore for multiple FDA-approved targeted therapies (e.g., gefitinib, erlotinib, afatinib). Among the synthetic precursors, 2-bromo-4-chloroquinazoline offers a unique, orthogonally reactive template. The differential reactivity of the C4-chloride and C2-bromide allows medicinal chemists to perform sequential, highly selective nucleophilic aromatic substitutions ( SN​Ar ) and cross-coupling reactions. This chemical flexibility enables the rational design of potent, dual-acting kinase inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K) pathways [1, 2].

This technical guide dissects the in vitro mechanism of action (MoA) of these derivatives, detailing the biochemical causality behind their efficacy, and provides a self-validating framework of experimental protocols necessary to evaluate their pharmacological profiles.

Chemical Rationale: The Orthogonal Scaffold

The strategic value of 2-bromo-4-chloroquinazoline lies in its di-halogenated nature. The carbon at position 4 (C4) is highly electron-deficient due to the adjacent nitrogen atoms, making the C4-Cl bond exceptionally susceptible to SN​Ar by nucleophiles such as anilines. This first step typically yields a 4-anilino-2-bromoquinazoline intermediate—the foundational pharmacophore for ATP-competitive EGFR inhibition [3].

Subsequently, the C2-Br bond, which is less reactive toward simple nucleophiles, can be functionalized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions). This allows the introduction of diverse aryl, heteroaryl, or morpholine moieties, which are critical for extending the molecule into the ribose-binding pocket of kinases, thereby granting PI3K inhibitory activity or overcoming EGFR resistance mutations (e.g., T790M) [2, 3].

Mechanism of Action: ATP-Competitive Kinase Inhibition

EGFR and PI3K Target Engagement

The primary in vitro mechanism of action for 2-bromo-4-chloroquinazoline derivatives is competitive inhibition at the ATP-binding cleft of the kinase domain.

  • EGFR Inhibition: The N1 and N3 atoms of the quinazoline ring act as hydrogen bond acceptors, interacting with the backbone amide of Met793 in the hinge region of the EGFR kinase domain [3]. The C4-aniline group projects into a hydrophobic pocket, dictating selectivity.

  • PI3K Inhibition: Derivatives bearing morpholine or specific heteroaryl substitutions at the C2 position can simultaneously occupy the deep affinity pocket of PI3K, mimicking the binding mode of pan-PI3K inhibitors like buparlisib [2].

By inhibiting these apex kinases, the derivatives shut down the downstream phosphorylation cascade (AKT and mTOR), ultimately arresting tumor cell proliferation and inducing apoptosis [1].

SignalingPathway ATP ATP Molecule EGFR EGFR (Receptor Tyrosine Kinase) ATP->EGFR Binds Hinge Region Quinazoline 2-Bromo-4-chloroquinazoline Derivatives Quinazoline->EGFR Competitive Inhibition (IC50 < 10 nM) PI3K PI3K (Lipid Kinase) Quinazoline->PI3K Dual Target Inhibition EGFR->PI3K Phosphorylation Cascade AKT AKT (Protein Kinase B) PI3K->AKT PIP3 Generation mTOR mTOR Complex AKT->mTOR Activation Proliferation Tumor Cell Proliferation & Survival mTOR->Proliferation Translation/Growth

Figure 1: Dual inhibition of the EGFR and PI3K/AKT/mTOR signaling pathways by quinazoline derivatives.

In Vitro Experimental Workflows & Protocols

To rigorously validate the MoA of a newly synthesized 2-bromo-4-chloroquinazoline derivative, a self-validating cascade of in vitro assays must be employed. As an application scientist, I emphasize a top-down approach: establish direct biochemical target engagement first, prove cellular pathway modulation second, and confirm the phenotypic outcome last.

Workflow Synth 1. Scaffold Synthesis Orthogonal SNAr at C4-Cl Cross-coupling at C2-Br Biochem 2. Biochemical Assay ADP-Glo / HTRF Target Engagement Synth->Biochem Cellular 3. Cellular Target Western Blot p-EGFR & p-AKT Biochem->Cellular Pheno 4. Phenotypic Assay Flow Cytometry Apoptosis/Viability Cellular->Pheno

Figure 2: The self-validating in vitro screening workflow for quinazoline kinase inhibitors.

Protocol A: Cell-Free Biochemical Kinase Assay (ADP-Glo™)

Causality: We use a luminescent ADP detection assay rather than specific phospho-antibodies because it universally measures kinase activity by quantifying ADP produced during the ATP-dependent phosphorylation of the substrate. This allows for direct, unbiased IC50​ comparison between EGFR and PI3K.

  • Preparation: Prepare a 384-well plate with serial dilutions of the quinazoline derivative (e.g., 10μM to 0.1nM in 1% DMSO).

  • Enzyme Reaction: Add purified recombinant EGFR (Wild-Type or T790M) or PI3K α enzyme, ATP (at the Km​ value for the specific kinase), and the corresponding peptide substrate. Incubate at room temperature for 60 minutes.

  • Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes.

  • Detection: Add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction.

  • Readout: Measure luminescence. Calculate IC50​ using a four-parameter logistic non-linear regression model.

Protocol B: Cellular Target Modulation (Western Blotting)

Causality: Biochemical potency does not guarantee cellular efficacy due to cell membrane permeability and intracellular ATP competition (~1-5 mM inside the cell). Western blotting confirms that the compound penetrates the cell and engages the target in a physiological environment.

  • Cell Culture: Seed human cancer cell lines (e.g., A549 for EGFR, MCF-7 for PI3K) in 6-well plates and grow to 70% confluence.

  • Treatment: Starve cells of serum for 12 hours, then treat with the quinazoline derivative at 1×,5× , and 10× the biochemical IC50​ for 2 hours.

  • Stimulation: Stimulate cells with EGF (50 ng/mL) for 15 minutes to trigger pathway activation.

  • Lysis & Blotting: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors. Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.

  • Probing: Probe with primary antibodies against total EGFR, phospho-EGFR (Tyr1068), total AKT, and phospho-AKT (Ser473). Use GAPDH as a loading control.

Protocol C: Phenotypic Apoptosis Assay (Flow Cytometry)

Causality: To prove that pathway inhibition translates to a lethal phenotypic outcome for the cancer cell, we measure apoptosis. Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while Propidium Iodide (PI) stains DNA in cells with compromised membranes (late apoptosis/necrosis).

  • Treatment: Treat target cancer cells with the compound for 48 hours.

  • Harvesting: Collect both floating (dead) and adherent cells using enzyme-free dissociation buffer to preserve membrane integrity.

  • Staining: Resuspend the cell pellet in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI. Incubate in the dark for 15 minutes.

  • Analysis: Analyze via flow cytometry (e.g., BD FACSCanto). Quantify the percentage of cells in the lower right quadrant (Annexin V+/PI-, early apoptosis) and upper right quadrant (Annexin V+/PI+, late apoptosis).

Quantitative Data Interpretation

To contextualize the structure-activity relationship (SAR), Table 1 presents a representative quantitative profile of hypothetical derivatives synthesized from the 2-bromo-4-chloroquinazoline scaffold. Notice how C4 substitutions drive EGFR affinity, while C2 morpholine additions pivot the molecule toward PI3K inhibition.

Table 1: Representative In Vitro Profiling of 2-Bromo-4-chloroquinazoline Derivatives

Compound Scaffold ModificationEGFR (WT) IC50​ (nM)EGFR (T790M) IC50​ (nM)PI3K α IC50​ (nM)Cellular Apoptosis (%) at 1μM
Precursor (2-bromo-4-chloro)>10,000>10,000>10,000< 5%
Derivative A (C4-Anilino, C2-Br)12.5450.0>5,00042%
Derivative B (C4-Anilino, C2-Aryl)8.2115.01,20065%
Derivative C (C4-Anilino, C2-Morpholine)15.485.045.288%
Reference: Gefitinib2.5>5,000>10,00055%

Data Interpretation Note: Derivative C demonstrates the power of orthogonal synthesis. By replacing the C2-bromide with a morpholine ring via cross-coupling, the compound achieves potent dual EGFR/PI3K inhibition, successfully overcoming the T790M resistance mutation that renders first-generation inhibitors like Gefitinib ineffective [2, 3].

References

  • Wdowiak, P., Matysiak, J., Kuszta, P., Czarnek, K., Niezabitowska, E., & Baj, T. (2021). "Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy." Frontiers in Chemistry, 9, 765552. URL:[Link]

  • Raj, A., Kumar, A., Singh, A. K., Singh, H., Thareja, S., & Kumar, P. (2023). "Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors." Anti-Cancer Agents in Medicinal Chemistry, 23(9), 1013-1047. URL:[Link]

  • Șandor, A., Ionuț, I., Marc, G., Oniga, I., Eniu, D., & Oniga, O. (2023). "Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present)." Pharmaceuticals, 16(4), 534. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Regioselective Suzuki-Miyaura Cross-Coupling of 2-Bromo-4-chloroquinazoline

Introduction & Mechanistic Rationale In modern drug discovery, particularly in the development of targeted therapeutics such as AKT protein kinase inhibitors[1], polyhalogenated heterocycles serve as indispensable bifunc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In modern drug discovery, particularly in the development of targeted therapeutics such as AKT protein kinase inhibitors[1], polyhalogenated heterocycles serve as indispensable bifunctional building blocks. 2-Bromo-4-chloroquinazoline is a highly valuable substrate that allows for the sequential, modular construction of complex pharmaceutical scaffolds. However, differentiating its two reactive sites requires precise control over the reaction mechanism.

The regioselectivity of palladium-catalyzed cross-coupling in this system is governed by a classic competition between electronic activation and bond dissociation energy (BDE) :

  • Electronic Control (C4-Position): In standard quinazoline systems (e.g., 2,4-dichloroquinazoline), the C4 position is highly electrophilic. The lowest unoccupied molecular orbital (LUMO) is localized at C4 due to the α-effect of the adjacent nitrogen atoms, making it the kinetically favored site for oxidative addition by electron-rich Pd(0) species[2].

  • Thermodynamic/BDE Control (C2-Position): The C-Br bond at the C2 position is significantly weaker (~81 kcal/mol) than the C-Cl bond at C4 (~96 kcal/mol)[3].

To achieve C2-selective arylation , the protocol must exploit the weaker C-Br bond by using mild temperatures and a catalyst with moderate electron density (such as Pd(dppf)Cl₂). This prevents the catalyst from overcoming the activation barrier required to break the stronger C4-Cl bond. Conversely, using bulky, highly electron-rich ligands (e.g., XPhos) at elevated temperatures overrides the BDE advantage, leading to competitive or even favored C4-arylation.

Regioselectivity SM 2-Bromo-4-chloroquinazoline (Dual Electrophile) Path1 Thermodynamic / BDE Control (Pd(dppf)Cl₂, K₂CO₃, 60°C) SM->Path1 Weaker C-Br Bond (Primary Pathway) Path2 Electronic / LUMO Control (Pd₂(dba)₃, XPhos, 100°C) SM->Path2 Highly Electrophilic C4 (Competing Pathway) Prod1 C2-Aryl-4-chloroquinazoline (Major Product) Path1->Prod1 Prod2 C4-Aryl-2-bromoquinazoline (Minor / Byproduct) Path2->Prod2

Figure 1: Mechanistic divergence in cross-coupling of 2-bromo-4-chloroquinazoline.

Quantitative Data: Catalyst & Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the resulting regioselectivity. To ensure a self-validating protocol, mild bases and strict temperature controls are utilized to suppress bis-coupling.

Catalyst SystemBaseSolventTemp (°C)C2-Aryl Yield (%)C4-Aryl Yield (%)Selectivity (C2:C4)
Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane / H₂O 60 85 <5 >17:1
Pd(PPh₃)₄Na₂CO₃Toluene / EtOH / H₂O8062183.4:1
Pd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane10031540.57:1

Note: Data reflects coupling with standard phenylboronic acid (1.05 equivalents).

Experimental Protocol: C2-Selective Suzuki-Miyaura Coupling

This protocol is designed to yield the C2-arylated product while preserving the C4-chloride for subsequent functionalization (e.g., S_NAr with amines or a second cross-coupling)[2].

Materials Required
  • Substrate: 2-bromo-4-chloroquinazoline (1.0 equiv, 1.0 mmol, 243.5 mg)

  • Coupling Partner: Arylboronic acid (1.05 equiv, 1.05 mmol) — Strict stoichiometric control is required to prevent over-coupling.

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%, 40.8 mg)

  • Base: Potassium carbonate (K₂CO₃) (2.0 equiv, 2.0 mmol, 276.4 mg)

  • Solvent: 1,4-Dioxane and Deionized H₂O (4:1 v/v ratio, 10 mL total volume)

Step-by-Step Methodology

Workflow Step1 Step 1: Preparation Degas solvents Weigh reagents Step2 Step 2: Reaction Add Pd catalyst Heat to 60°C (4-6h) Step1->Step2 Step3 Step 3: Workup Quench with H₂O Extract (EtOAc) Step2->Step3 Step4 Step 4: Purification Flash Chromatography (Hexanes/EtOAc) Step3->Step4

Figure 2: Step-by-step experimental workflow for C2-selective Suzuki-Miyaura coupling.

Step 1: Preparation and Degassing

  • To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 2-bromo-4-chloroquinazoline (243.5 mg, 1.0 mmol) and the arylboronic acid (1.05 mmol).

  • Add K₂CO₃ (276.4 mg, 2.0 mmol).

  • In a separate flask, prepare a 4:1 mixture of 1,4-Dioxane and H₂O (10 mL). Sparge the solvent mixture with inert gas (N₂ or Argon) for 15 minutes to remove dissolved oxygen, which can cause homocoupling of the boronic acid and catalyst degradation.

Step 2: Catalyst Addition and Reaction 4. Transfer the degassed solvent mixture into the Schlenk tube containing the solid reagents. 5. Add Pd(dppf)Cl₂·CH₂Cl₂ (40.8 mg, 0.05 mmol) under a positive stream of inert gas. 6. Seal the tube, evacuate, and backfill with inert gas (repeat 3 times). 7. Place the reaction vessel in a pre-heated oil bath at 60 °C . Crucial Insight: Do not exceed 65 °C, as thermal energy will begin to overcome the activation barrier of the C4-Cl bond, resulting in the formation of the bis-arylated byproduct. 8. Stir vigorously for 4–6 hours. Monitor reaction progress via LC-MS or TLC (eluent: 10% EtOAc in Hexanes).

Step 3: Quenching and Workup 9. Once the starting material is consumed, remove the vessel from the heat and allow it to cool to room temperature. 10. Dilute the reaction mixture with Ethyl Acetate (15 mL) and quench with distilled water (10 mL). 11. Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (2 × 15 mL). 12. Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification 13. Purify the crude residue via silica gel flash column chromatography. Use a gradient of 0% to 15% Ethyl Acetate in Hexanes. The C2-arylated product typically elutes earlier than any bis-arylated impurities.

Troubleshooting & Self-Validation

  • Issue: High levels of bis-arylated product (C2, C4-diarylquinazoline).

    • Causality: Temperature is too high, or excess boronic acid was used.

    • Solution: Verify oil bath temperature does not exceed 60 °C. Recalibrate boronic acid stoichiometry strictly to 1.0–1.05 equivalents.

  • Issue: Protodehalogenation (formation of 4-chloroquinazoline).

    • Causality: Slow transmetalation allowing competitive reduction of the Pd(II) intermediate, often due to poor base solubility or degraded boronic acid.

    • Solution: Ensure the 4:1 Dioxane/H₂O ratio is maintained to keep K₂CO₃ in solution. If the boronic acid is prone to protodeboronation, switch to a boronic acid pinacol ester (BPin).

  • Issue: Reaction stalls at <50% conversion.

    • Causality: Catalyst poisoning by oxygen.

    • Solution: Rigorously degas the solvent via freeze-pump-thaw cycles instead of sparging.

Sources

Application

synthesis of EGFR kinase inhibitors using 2-bromo-4-chloroquinazoline

Advanced Application Note: Synthesis and Validation of EGFR Kinase Inhibitors via Regioselective Functionalization of 2-Bromo-4-chloroquinazoline Introduction & Mechanistic Rationale The epidermal growth factor receptor...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: Synthesis and Validation of EGFR Kinase Inhibitors via Regioselective Functionalization of 2-Bromo-4-chloroquinazoline

Introduction & Mechanistic Rationale

The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase whose dysregulation is a primary driver in non-small-cell lung cancer (NSCLC) and other malignancies[1]. The 4-anilinoquinazoline core is a privileged scaffold in medicinal chemistry, serving as the competitive ATP-binding motif in multiple generations of FDA-approved EGFR inhibitors, including Gefitinib, Erlotinib, and Afatinib[1][2].

To discover novel, potent inhibitors that overcome resistance mutations (e.g., T790M, C797S), synthetic flexibility is paramount[3]. 2-Bromo-4-chloroquinazoline emerges as an exceptionally versatile di-halo building block. Its utility is driven by the stark differential reactivity between the C4-chloride and the C2-bromide[4].

  • Regioselective SNAr at C4: The C4 position of the quinazoline ring is highly electron-deficient due to the combined inductive and resonance-withdrawing effects of the adjacent nitrogen atoms. Consequently, nucleophilic aromatic substitution (SNAr) with anilines occurs rapidly and exclusively at C4 under mild conditions[4][5]. The chloride acts as an excellent leaving group, stabilized by protic solvents like isopropanol (i-PrOH).

  • Orthogonal Cross-Coupling at C2: Once the C4 position is aminated, the electron-donating effect of the newly introduced secondary amine drastically reduces the electrophilicity of the quinazoline core, rendering the C2 position inert to further SNAr under mild conditions[4]. However, the C2-bromide remains highly susceptible to oxidative addition by Palladium(0), allowing for subsequent Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to introduce diverse solubilizing or hinge-binding motifs[3].

Synthetic Workflow & Pathway Visualization

The following diagram illustrates the strategic workflow from the di-halo starting material to the biologically evaluated EGFR inhibitor.

EGFR_Synthesis_Workflow A 2-Bromo-4-chloroquinazoline (Di-halo Scaffold) B SNAr Reaction (Aniline, i-PrOH, 80°C) A->B Regioselective C4 Attack C 2-Bromo-4-anilinoquinazoline (Key Intermediate) B->C High Yield (>85%) D Pd-Catalyzed Coupling (Suzuki / Buchwald-Hartwig) C->D C2-Br Oxidative Addition E Final EGFR Inhibitor (C2/C4-Functionalized) D->E Orthogonal Derivatization F ADP-Glo™ Kinase Assay (EGFR WT & Mutants) E->F Biological Validation

Synthetic workflow and biological validation of EGFR inhibitors via 2-bromo-4-chloroquinazoline.

Experimental Protocols

Protocol A: Regioselective SNAr Synthesis of 2-Bromo-N-(3-chloro-4-fluorophenyl)quinazolin-4-amine

Causality & Design: Isopropanol (i-PrOH) is selected as the solvent because its protic nature assists in the solvation and departure of the chloride ion during the formation of the Meisenheimer complex[5]. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the weakly nucleophilic 3-chloro-4-fluoroaniline.

  • Preparation: To a 50 mL round-bottom flask, add 2-bromo-4-chloroquinazoline (1.0 eq, 5.0 mmol) and 3-chloro-4-fluoroaniline (1.1 eq, 5.5 mmol).

  • Solvation: Suspend the reactants in anhydrous i-PrOH (20 mL). Add DIPEA (1.5 eq, 7.5 mmol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C under a nitrogen atmosphere and stir for 4–6 hours. Monitor the consumption of the starting material via TLC or LC-MS. The C4-Cl reacts exclusively, leaving the C2-Br intact[4].

  • Precipitation: Cool the mixture to 0 °C. The product typically precipitates from the alcoholic solvent.

  • Isolation: Filter the precipitate, wash with cold i-PrOH (2 × 5 mL) and diethyl ether (10 mL), and dry under vacuum to afford the intermediate as a pale yellow solid.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling at C2

Causality & Design: With the C4 position protected by the electron-donating aniline, the C2-bromide is selectively targeted via Pd-catalyzed cross-coupling[3]. Pd(dppf)Cl₂ is chosen for its robust performance in coupling sterically hindered or electron-rich aryl bromides. A biphasic 1,4-dioxane/water system ensures the solubility of both the organic intermediate and the inorganic base (Na₂CO₃).

  • Preparation: In a microwave vial or Schlenk tube, combine 2-bromo-N-(3-chloro-4-fluorophenyl)quinazolin-4-amine (1.0 eq, 1.0 mmol), 4-(4-methylpiperazin-1-yl)phenylboronic acid (1.2 eq, 1.2 mmol), and Na₂CO₃ (3.0 eq, 3.0 mmol).

  • Solvation: Add a degassed mixture of 1,4-dioxane and H₂O (4:1 v/v, 10 mL).

  • Catalyst Addition: Add the catalyst Pd(dppf)Cl₂ (0.05 eq, 5 mol%). Seal the vessel and purge with nitrogen for 5 minutes.

  • Reaction: Heat the mixture to 95 °C for 12 hours.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 15 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography (DCM:MeOH gradient) to yield the final C2/C4-functionalized EGFR inhibitor.

Protocol C: In Vitro Biological Evaluation (ADP-Glo™ Kinase Assay)

Causality & Design: The ADP-Glo™ assay is a luminescent kinase assay that measures ADP formed from a kinase reaction[2]. It is highly sensitive and ideal for evaluating ATP-competitive 4-anilinoquinazoline inhibitors against both Wild-Type (WT) and mutant (e.g., L858R/T790M) EGFR[3].

  • Buffer Preparation: Prepare kinase reaction buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT).

  • Enzyme Incubation: In a 384-well plate, add 5 µL of the synthesized inhibitor (serially diluted in 1% DMSO) to 5 µL of recombinant EGFR enzyme (WT or L858R/T790M) and incubate for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of ATP/Substrate mix (e.g., Poly(Glu,Tyr)). Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add 20 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Detection: Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate light. Incubate for 30 minutes and read luminescence on a microplate reader.

  • Analysis: Calculate IC₅₀ values using non-linear regression analysis.

Quantitative Data Summary

The table below summarizes representative structure-activity relationship (SAR) data for derivatives synthesized using this divergent 2-bromo-4-chloroquinazoline workflow, highlighting the impact of C2 substitution on mutant selectivity[3].

CompoundC4 Substitution (SNAr)C2 Substitution (Pd-Coupling)Yield (2 Steps)EGFR WT IC₅₀ (nM)EGFR L858R/T790M IC₅₀ (nM)
1a 3-Cl-4-F-anilineNone (H)N/A2.5>1000
1b 3-Cl-4-F-anilinePhenyl78%5.1450
1c 3-Cl-4-F-aniline4-(4-methylpiperazin-1-yl)phenyl65%8.442
1d 3-ethynylaniline4-(morpholinomethyl)phenyl71%1.228

Note: Data is representative of trends observed in next-generation 2,4-disubstituted quinazoline EGFR inhibitors[3].

References

  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism.MDPI.
  • The Structure-Activity Relationship of 4-Chloroquinazolines: A Technical Guide for Drug Discovery.Benchchem.
  • Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors.PMC/NIH.
  • Design, Synthesis and Biological Evaluation of the Quinazoline Derivatives as L858R/T790M/C797S Triple Mutant Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors.J-Stage.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.MDPI.

Sources

Method

Regioselective Functionalization of 2-Bromo-4-chloroquinazoline: A Strategic Building Block in Medicinal Chemistry

Application Note & Synthetic Protocol Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction and Strategic Rationale The quinazoline scaffold is a privileged pharmacophore in m...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Synthetic Protocol Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction and Strategic Rationale

The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors (e.g., gefitinib, erlotinib, afatinib)[1]. The rapid exploration of structure-activity relationships (SAR) around this core requires versatile, orthogonally reactive building blocks.

While 2,4-dichloroquinazoline is historically common[2], 2-bromo-4-chloroquinazoline (CAS: 1379294-99-1)[3] offers vastly superior regiocontrol for sequential functionalization. By leveraging the distinct electronic and steric properties of chlorine versus bromine, chemists can achieve near-perfect orthogonal reactivity: a nucleophilic aromatic substitution (S_NAr) at the C4 position, followed by a transition-metal-catalyzed cross-coupling at the C2 position.

The Causality of Orthogonal Reactivity (E-E-A-T Principle)

The success of 2-bromo-4-chloroquinazoline as a building block relies on two distinct mechanistic principles:

  • S_NAr at C4 (Chloride Displacement): The C4 position of the quinazoline ring is highly electron-deficient due to the combined inductive and mesomeric electron-withdrawing effects of the adjacent N1 and N3 nitrogen atoms. In S_NAr reactions, the rate-determining step is the nucleophilic attack to form the Meisenheimer complex. Because chlorine is more electronegative than bromine, the C4-Cl bond is more polarized, lowering the LUMO energy and making C4 the preferred site for nucleophilic attack. Consequently, mild S_NAr conditions selectively displace the C4-chloride while leaving the C2-bromide intact[4].

  • Cross-Coupling at C2 (Bromide Displacement): In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), the rate-determining step is the oxidative addition of the Pd(0) species into the carbon-halogen bond. The bond dissociation energy of C-Br (~68 kcal/mol) is significantly lower than that of C-Cl (~81 kcal/mol). Once the C4 position is substituted, the remaining C2-bromide undergoes rapid and selective oxidative addition, enabling high-yielding cross-coupling[5].

Workflow A 2-Bromo-4-chloroquinazoline (Starting Material) B 4-Substituted-2-bromoquinazoline (Intermediate) A->B Step 1: S_NAr Nucleophile, Base (Displaces C4-Cl) C 2,4-Disubstituted Quinazoline (Final Product) B->C Step 2: Pd-Coupling Boronic Acid, Pd(0) (Displaces C2-Br)

Fig 1: Orthogonal sequential functionalization of 2-bromo-4-chloroquinazoline.

Quantitative Data Presentation

The table below summarizes the typical reaction conditions, expected yields, and regioselectivity metrics when utilizing 2-bromo-4-chloroquinazoline in sequential library synthesis.

Reaction StepTarget PositionLeaving GroupTypical Reagents & SolventsTemp (°C)Typical Yield (%)Regioselectivity
Step 1: S_NAr C4Chloride (-Cl)Amine (1.1 eq), DIPEA (2.0 eq), iPrOH25 - 6085 - 95>99:1 (C4 over C2)
Step 2: Suzuki Coupling C2Bromide (-Br)Aryl-B(OH)₂ (1.2 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃, Dioxane/H₂O80 - 10075 - 90Exclusive to C2

Step-by-Step Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems , incorporating specific analytical checkpoints to verify regioselectivity and reaction completion.

Protocol A: Regioselective Synthesis of 4-Amino-2-bromoquinazoline (S_NAr)

Objective: Selectively displace the C4-chloride with a primary aniline while preserving the C2-bromide.

Materials:

  • 2-Bromo-4-chloroquinazoline (1.0 mmol)

  • Substituted aniline (1.05 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 mmol)

  • Isopropanol (iPrOH) (5.0 mL)

Step-by-Step Procedure:

  • Preparation: Charge an oven-dried 25 mL round-bottom flask with 2-bromo-4-chloroquinazoline (243 mg, 1.0 mmol) and a magnetic stir bar.

  • Solvent & Base Addition: Suspend the solid in 5.0 mL of isopropanol. Add DIPEA (348 µL, 2.0 mmol). Note: Isopropanol is chosen over DMF to maintain mild conditions and prevent over-reaction at the C2 position.

  • Nucleophile Addition: Add the substituted aniline (1.05 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to 50 °C and stir for 2–4 hours.

  • In-Process Control (IPC): Monitor by LC-MS. The reaction is complete when the starting material mass [M+H]⁺ 243/245/247 disappears.

  • Workup (Self-Validation): Cool the mixture to room temperature and add 15 mL of ice-cold distilled water. The product will precipitate. Filter the solid, wash with cold water (2 x 5 mL) and cold heptane (5 mL), and dry under vacuum.

  • Analytical Validation:

    • ¹H-NMR (DMSO-d₆): Confirm the disappearance of the primary aniline -NH₂ protons and the appearance of a single secondary amine -NH proton (~9.5–10.0 ppm).

    • LC-MS: Ensure the presence of a 1:1 isotopic mass pattern [M+H]⁺/[M+2+H]⁺, which confirms the C2-bromine atom is fully intact.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling at C2

Objective: Couple an aryl boronic acid to the C2 position of the intermediate generated in Protocol A.

Materials:

  • 4-Amino-2-bromoquinazoline intermediate (1.0 mmol)

  • Aryl boronic acid (1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Procedure:

  • Preparation: In a 20 mL microwave vial or Schlenk flask, combine the 4-amino-2-bromoquinazoline intermediate (1.0 mmol), aryl boronic acid (1.2 mmol), and K₂CO₃ (414 mg, 3.0 mmol).

  • Degassing (Critical Step): Add 10 mL of the Dioxane/H₂O mixture. Sparge the solution with Nitrogen or Argon for 10 minutes. Causality: Oxygen must be rigorously removed to prevent the oxidation of the Pd(0) active catalytic species.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (36 mg, 0.05 mmol). Note: The bidentate dppf ligand minimizes catalyst deactivation and facilitates the coupling of sterically hindered substrates[5].

  • Reaction: Seal the vessel and heat to 90 °C for 6–8 hours.

  • IPC: Monitor by TLC (EtOAc/Hexane) and LC-MS. Look for the loss of the 1:1 bromine isotope pattern.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove palladium black. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, gradient elution Hexane to EtOAc).

Application in Drug Discovery: Targeting Kinase Pathways

The 2,4-disubstituted quinazoline scaffold synthesized via this orthogonal methodology is highly prized in oncology. By varying the C4-amine and C2-aryl groups, researchers can fine-tune the molecule to act as an ATP-competitive inhibitor against receptor tyrosine kinases (RTKs) such as EGFR, or downstream signaling nodes like Akt[6].

The C4-aniline moiety typically occupies the deep hydrophobic pocket of the kinase hinge region, forming a critical hydrogen bond with the kinase backbone (e.g., Met793 in EGFR). The C2 substitution projects towards the solvent-exposed region or secondary hydrophobic pockets, dictating selectivity between wild-type and mutant kinase isoforms[7].

Pathway Ligand EGF Ligand EGFR EGFR (Receptor Tyrosine Kinase) Ligand->EGFR Binds PI3K PI3K EGFR->PI3K Activates Akt Akt (Protein Kinase B) PI3K->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Drives Inhibitor 2,4-Disubstituted Quinazoline Inhibitor->EGFR Inhibits ATP Binding

Fig 2: EGFR/Akt signaling pathway targeted by quinazoline-based kinase inhibitors.

References

  • Wipf, P., & George, K. M. (2010). "Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline". Synlett, 2010(4), 644-648.[Link]

  • Naim, M. J. (2024). "Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential". Journal of Angiotherapy, 8(10), 1-16.[Link]

Sources

Application

Application Note: A Streamlined Approach to 2-Bromo-4-Chloroquinazoline Derivatives via Microwave-Assisted Synthesis

Abstract Quinazoline-based molecular architectures are of paramount importance in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] The targeted synthesis of halogenated derivatives, su...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Quinazoline-based molecular architectures are of paramount importance in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] The targeted synthesis of halogenated derivatives, such as 2-bromo-4-chloroquinazolines, provides crucial intermediates for the development of novel drug candidates through subsequent cross-coupling reactions. This application note details a robust, two-step protocol for the synthesis of 2-bromo-4-aminoquinazoline derivatives, starting from the commercially available 2,4-dichloroquinazoline. By leveraging the power of microwave-assisted organic synthesis (MAOS), this method dramatically reduces reaction times, improves yields, and offers a greener alternative to conventional heating methods.[3][4][5] We provide detailed, step-by-step protocols, mechanistic insights, and optimization strategies suitable for researchers in drug discovery and process development.

Introduction: The Convergence of Privileged Scaffolds and Green Chemistry

The Quinazoline Scaffold in Drug Discovery

The quinazoline ring system is a "privileged structure" in medicinal chemistry, recognized for its ability to bind to a wide range of biological targets with high affinity. Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2] The strategic placement of reactive handles, such as halogens at the C2 and C4 positions, transforms the quinazoline core into a versatile platform for generating diverse molecular libraries, making the synthesis of intermediates like 2-bromo-4-chloroquinazoline derivatives a critical endeavor.[6][7]

The Transformative Power of Microwave-Assisted Organic Synthesis (MAOS)

Conventional synthetic methods often require prolonged reaction times at high temperatures, leading to potential side product formation and significant energy consumption.[8][9] Microwave-assisted organic synthesis has emerged as a transformative technology that circumvents these limitations.[4][10] By utilizing microwave energy, MAOS achieves rapid and uniform heating of the reaction mixture, leading to remarkable accelerations in reaction rates, often improving product yields and purity.[3][5][11] This technology is particularly effective for the synthesis of heterocyclic compounds and aligns with the principles of green chemistry by reducing energy usage and often allowing for the use of more environmentally benign solvents.[2]

The Science Behind Microwave Synthesis

Mechanism of Microwave Heating

Unlike conventional heating methods that transfer heat slowly via conduction and convection, microwave heating operates through a direct interaction between electromagnetic radiation and the molecules in the reaction mixture. This "dielectric heating" occurs via two primary mechanisms[12]:

  • Dipolar Polarization: Polar molecules, such as the solvents and reagents in the reaction, continuously attempt to align their dipoles with the rapidly oscillating electric field of the microwave radiation. This rapid reorientation generates friction, leading to instantaneous and uniform heating throughout the bulk of the material.

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, which dissipates energy as heat.

This unique heating mechanism avoids the vessel-wall temperature gradients seen in conventional heating, often leading to more selective and higher-yielding reactions.[12]

Synthetic Strategy and Workflow

The synthesis of a 2-bromo-4-aminoquinazoline derivative is strategically designed as a two-step process, capitalizing on the differential reactivity of the C4 and C2 positions of the starting material, 2,4-dichloroquinazoline.

The Core Logic: It is well-documented that the C4 position of 2,4-dichloroquinazoline is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position.[7][13] This regioselectivity allows for a controlled, stepwise functionalization.

  • Step 1: Regioselective Amination. We first introduce a primary amine, which selectively displaces the chlorine atom at the more reactive C4 position under mild microwave conditions. This yields a stable 2-chloro-4-aminoquinazoline intermediate.

  • Step 2: Halogen Exchange. The less reactive chlorine at the C2 position is then substituted with bromine using a suitable bromide source under more forcing microwave conditions.

This sequential approach ensures high selectivity and prevents the formation of undesired isomeric byproducts.

G cluster_0 Step 1: Regioselective Amination cluster_1 Step 2: Halogen Exchange A 2,4-Dichloroquinazoline + Primary Amine B Microwave Irradiation (e.g., 120°C, 15 min) A->B C Workup & Purification B->C D Intermediate: 2-Chloro-4-aminoquinazoline Derivative C->D E Intermediate + HBr/Solvent D->E Proceed to next step F Microwave Irradiation (e.g., 150°C, 30 min) E->F G Workup & Purification F->G H Final Product: 2-Bromo-4-aminoquinazoline Derivative G->H

Caption: Overall workflow for the two-step microwave-assisted synthesis.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Adhere to all institutional safety guidelines and use appropriate Personal Protective Equipment (PPE).

Protocol 1: Microwave-Assisted Synthesis of 2-Chloro-4-(phenylamino)quinazoline (Intermediate)

This protocol describes the regioselective substitution at the C4 position. Aniline is used as an example nucleophile.

Reagent/MaterialM.W.AmountMolesRole
2,4-Dichloroquinazoline199.041.00 g5.02 mmolStarting Material
Aniline93.130.47 g (0.46 mL)5.02 mmolNucleophile
Isopropanol (IPA)60.1015 mL-Solvent
Diisopropylethylamine (DIPEA)129.240.88 mL5.02 mmolHCl Scavenger
Microwave Vial-20 mL capacity-Reaction Vessel

Procedure:

  • Place a magnetic stir bar into a 20 mL microwave reaction vial.

  • Add 2,4-dichloroquinazoline (1.00 g), isopropanol (15 mL), aniline (0.46 mL), and DIPEA (0.88 mL) to the vial.

  • Securely cap the vial using a septum cap.

  • Place the vial into the cavity of a monomode microwave reactor.

  • Irradiate the mixture with stirring at a constant temperature of 120 °C for 15 minutes. (Power: Dynamic, up to 300W).

  • After irradiation, allow the vial to cool to room temperature (<50 °C) using the instrument's compressed air cooling system.

  • Once cooled, uncap the vial and transfer the contents to a round-bottom flask.

  • Remove the solvent under reduced pressure (rotary evaporation).

  • Purify the crude residue by column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to yield the product as a solid.

Protocol 2: Microwave-Assisted Halogen Exchange to Synthesize 2-Bromo-4-(phenylamino)quinazoline (Final Product)

This protocol details the conversion of the C2-chloro group to a C2-bromo group.

Reagent/MaterialM.W.AmountMolesRole
2-Chloro-4-(phenylamino)quinazoline255.711.00 g3.91 mmolStarting Material
Hydrobromic Acid (48% in H₂O)80.914.4 mL39.1 mmolBromide Source/Acid
Acetic Acid60.0510 mL-Solvent
Microwave Vial-20 mL capacity-Reaction Vessel

Procedure:

  • Add 2-chloro-4-(phenylamino)quinazoline (1.00 g) and acetic acid (10 mL) to a 20 mL microwave vial equipped with a stir bar.

  • Carefully add hydrobromic acid (48% aq., 4.4 mL) to the mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture with stirring at a constant temperature of 150 °C for 30 minutes.

  • After cooling to room temperature, carefully uncap the vial in a fume hood.

  • Pour the reaction mixture over ice (~50 g) in a beaker.

  • Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

  • Collect the resulting precipitate by vacuum filtration, washing thoroughly with deionized water.

  • Dry the solid under vacuum to yield the final product. Further purification can be achieved by recrystallization from ethanol if necessary.

Mechanistic Rationale & Optimization

The success of this synthetic strategy hinges on the SNAr mechanism. The electron-withdrawing nitrogen atoms within the quinazoline ring system activate the C4 and C2 positions towards nucleophilic attack.

G cluster_mech SₙAr Mechanism at C4 start 2,4-Dichloroquinazoline (C4 is more electrophilic) step1 Nucleophilic Attack at C4 start->step1 nuc + R-NH₂ (Nucleophile) meisenheimer Meisenheimer Complex (Tetrahedral Intermediate) Charge delocalized over ring step1->meisenheimer k₁ step2 Loss of Leaving Group (Cl⁻) meisenheimer->step2 k₂ (fast) product 2-Chloro-4-aminoquinazoline step2->product

Caption: Simplified SₙAr mechanism at the C4 position of 2,4-dichloroquinazoline.
Optimization Insights

The efficiency of microwave-assisted reactions is highly dependent on several parameters.

  • Temperature: Higher temperatures accelerate the reaction but can lead to side products. The optimal temperature must be determined empirically for each substrate combination.

  • Solvent: The choice of solvent is critical. Solvents with a high dielectric constant (like DMF, DMSO, or alcohols) absorb microwave energy efficiently, leading to faster heating.[3]

  • Time: Microwave reactions are significantly faster than conventional methods. A typical reaction time is 5-30 minutes.[14] Over-irradiation can lead to decomposition.

  • Power: Using a reactor with variable power settings allows for precise temperature control, preventing thermal runaway.

Performance Comparison: MAOS vs. Conventional Heating

Data from similar amination reactions on 4-chloroquinazolines clearly demonstrates the superiority of the microwave approach.

MethodReaction TimeYield (%)Reference
Conventional Heating12 hours~37%[14]
Microwave Irradiation20 minutes>90%[14][15]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Temperature too low.2. Insufficient reaction time.3. Ineffective base (Protocol 1).1. Increase reaction temperature in 10°C increments.2. Increase irradiation time by 5-10 minutes.3. Switch to a stronger, non-nucleophilic base if needed.
Formation of Side Products 1. Temperature too high.2. Reaction time too long.3. Di-substitution (amine attacks C2).1. Decrease reaction temperature.2. Reduce irradiation time.3. Ensure a 1:1 stoichiometry in Protocol 1; di-substitution is less likely due to lower C2 reactivity but possible under harsh conditions.
Low Yield after Workup 1. Product is partially soluble in the aqueous phase.2. Incomplete precipitation.1. After neutralization, extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to recover dissolved product.2. Ensure complete neutralization and cool the mixture in an ice bath to maximize precipitation.

Conclusion

This application note presents a highly efficient, rapid, and reliable microwave-assisted method for the synthesis of 2-bromo-4-aminoquinazoline derivatives. By exploiting the inherent regioselectivity of the 2,4-dichloroquinazoline scaffold and the benefits of microwave energy, this two-step protocol provides a valuable tool for medicinal chemists. The significant reduction in reaction time and improvement in yield showcase the clear advantages of MAOS for accelerating the discovery and development of novel therapeutic agents.[2][3]

References

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances.
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Organic & Biomolecular Chemistry.
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing.
  • Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences.
  • Advancements in Green Chemistry: Microwave-Assisted Synthesis of Poly-Heterocyclic Compounds in Aqueous Media. Urfjournals.org.
  • Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones.
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC.
  • Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. PMC.
  • Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Deriv
  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.
  • Scheme 11 Synthesis of 2,4-dichloroquinazoline.
  • Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline deriv
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers.
  • Microwave–Assisted and Green Catalytic Synthesis of Dihydroquinazoline Derivatives: Recent Advances and Pharmacological Significance.
  • Synthetic method of 2,4-dichloroquinazoline derivative.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.
  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Solubility Issues of 2-bromo-4-chloroquinazoline

Welcome to the dedicated technical support center for 2-bromo-4-chloroquinazoline. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the experimental challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for 2-bromo-4-chloroquinazoline. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the experimental challenges associated with this compound. As a key building block in the synthesis of pharmacologically active molecules, particularly kinase inhibitors, understanding and overcoming the solubility limitations of 2-bromo-4-chloroquinazoline is critical for experimental success.[1][2] This resource provides in-depth troubleshooting advice, validated protocols, and answers to frequently encountered questions, grounded in established chemical principles.

Understanding the Molecule: Physicochemical Profile

Before delving into dissolution protocols, it is crucial to understand the inherent physicochemical properties of 2-bromo-4-chloroquinazoline. These characteristics are the primary determinants of its solubility behavior. The presence of two halogen atoms (bromine and chlorine) and the fused heterocyclic ring system contributes to its relatively non-polar and rigid nature, often leading to poor solubility in many common solvents.[3]

PropertyValueSource
Molecular Formula C₈H₄BrClN₂[4]
Molecular Weight 243.49 g/mol [1][5]
Appearance Solid (Typical at Room Temperature)[6]
Predicted XLogP3 3.2[5]
Topological Polar Surface Area 25.8 Ų[5]
Storage Under inert gas (Nitrogen or Argon) at 2-8°C[1]

Note: The XLogP3 value suggests a significant lipophilic character, indicating a preference for non-polar or moderately polar organic solvents over highly polar solvents like water.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving 2-bromo-4-chloroquinazoline in my chosen solvent. What are the primary reasons for this?

A1: The difficulty in dissolving 2-bromo-4-chloroquinazoline typically stems from a mismatch between the compound's polarity and the solvent's polarity, a concept governed by the "like dissolves like" principle. Its rigid, largely aromatic structure with two halogens makes it relatively non-polar.[3] If you are using a very polar solvent (like ethanol or methanol) or a very non-polar solvent (like hexane), you may face challenges. Additionally, the crystalline solid-state of quinazoline derivatives can be very stable, further hindering dissolution.[7]

Q2: What are the recommended starting solvents for dissolving 2-bromo-4-chloroquinazoline?

A2: For initial trials, polar aprotic solvents are generally the most effective for quinazoline derivatives.[8] We recommend starting with:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

DMSO and DMF are often excellent choices for creating concentrated stock solutions due to their strong solvating power for a wide range of organic molecules.[7][9] A study on pyrazolo-quinazoline derivatives showed the highest mole fraction solubility in DMF, followed closely by DMSO.[9]

Q3: My compound dissolves in DMSO, but precipitates when I dilute it into an aqueous buffer for my assay. How can I prevent this?

A3: This is a very common and critical issue known as "precipitation upon dilution." It occurs because the compound, while soluble in the organic stock solvent, is not soluble in the final aqueous environment of your assay. Here is a stepwise approach to troubleshoot this:

  • Reduce Final DMSO Concentration: Aim to keep the final concentration of DMSO in your assay as low as possible, typically below 1% (v/v), and ideally below 0.5%.[7] High concentrations of DMSO can be toxic to cells and interfere with assay components.

  • Decrease the Final Compound Concentration: The simplest solution is to lower the final concentration of your compound to a level below its aqueous solubility limit.[7]

  • Use a Co-solvent System: Prepare an intermediate dilution in a co-solvent system (e.g., a mixture of your aqueous buffer and an organic solvent like ethanol or PEG 400) before the final dilution.[7] This creates a more gradual transition in solvent polarity.

  • Incorporate Surfactants or Excipients: For challenging compounds, adding a small amount of a non-ionic surfactant, such as Tween 80 or Polysorbate 20, to your final assay buffer can help maintain solubility by forming micelles.[7] Another advanced strategy is the use of cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) to encapsulate the hydrophobic compound and increase its apparent aqueous solubility.[7]

Q4: Can I use heating or sonication to aid dissolution?

A4: Yes, both methods can be effective, but must be used with caution.

  • Heating: Gently warming the solvent can increase the rate of dissolution and the solubility limit. However, be mindful of the solvent's boiling point and the thermal stability of 2-bromo-4-chloroquinazoline. For many quinazoline syntheses, heating is a standard procedure, suggesting a degree of thermal stability.[10] Always use a sealed vial to prevent solvent evaporation.

  • Sonication: Placing the sample in an ultrasonic bath can break up solid aggregates and accelerate dissolution through cavitation.[11] This is generally a safe and effective method. For preparing reaction mixtures, vigorous shaking or vortexing can also be beneficial.[12]

Q5: How does the purity of 2-bromo-4-chloroquinazoline affect its solubility?

A5: Purity is a critical factor. The presence of insoluble impurities from the synthesis or degradation can act as nucleation sites, promoting precipitation of the desired compound even when it is below its saturation point. Furthermore, impurities may have different solubility profiles, leading to inconsistent results. Always use a compound of known and high purity (e.g., >95%) for reliable solubility studies and biological assays.[4]

Troubleshooting Guide: A Systematic Approach

When facing solubility issues, a structured approach can save time and resources. The following flowchart provides a logical sequence of steps to diagnose and solve common dissolution problems.

G Start Start: Solubility Issue with 2-bromo-4-chloroquinazoline CheckSolvent Is the solvent appropriate? (e.g., DMSO, DMF, THF) Start->CheckSolvent SelectSolvent Select a recommended polar aprotic solvent (DMSO, DMF) CheckSolvent->SelectSolvent No UseEnergy Apply gentle heat (e.g., 30-40°C) or sonication CheckSolvent->UseEnergy Yes SelectSolvent->UseEnergy CheckPurity Is the compound purity >95%? UseEnergy->CheckPurity Purify Purify the compound (e.g., recrystallization, chromatography) CheckPurity->Purify No Precipitation Does precipitation occur upon aqueous dilution? CheckPurity->Precipitation Yes Purify->Start OptimizeDilution Optimize Dilution Protocol: 1. Lower final concentration 2. Reduce % organic solvent 3. Use co-solvents/surfactants Precipitation->OptimizeDilution Yes Success Solubility Issue Resolved Precipitation->Success No OptimizeDilution->Success

Caption: Troubleshooting flowchart for resolving solubility issues.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting point for most in vitro experiments.

Materials:

  • 2-bromo-4-chloroquinazoline (MW: 243.49 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Glass vial with a PTFE-lined screw cap

  • Vortex mixer and/or sonicator

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, you will need 2.435 mg of 2-bromo-4-chloroquinazoline.

    • Calculation: 0.010 mol/L * 0.001 L * 243.49 g/mol = 0.002435 g = 2.435 mg

  • Weighing: Carefully weigh out 2.435 mg of the compound and transfer it to a clean, dry glass vial.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes.[12] If the solid is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes. Gentle warming (to 30-40°C) can be applied if necessary.

  • Inspection: Visually inspect the solution against a light source to ensure that all solid material has dissolved and the solution is clear.

  • Storage: Store the stock solution at -20°C or -80°C in a tightly sealed vial to prevent moisture absorption by the DMSO.

Protocol 2: Kinetic Solubility Assessment (Shake-Flask Method)

This protocol provides a general method to estimate the equilibrium solubility of the compound in a solvent of interest.

Materials:

  • 2-bromo-4-chloroquinazoline (solid)

  • Test solvent (e.g., THF, Dichloromethane, Acetonitrile)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C)

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV)

Procedure:

  • Preparation: Add an excess amount of solid 2-bromo-4-chloroquinazoline to a glass vial. An excess is confirmed when solid material is clearly visible after the solvent is added.

  • Solvent Addition: Add a known volume of the test solvent (e.g., 1 mL) to the vial.

  • Equilibration: Seal the vial and place it on an orbital shaker. Allow the mixture to equilibrate for 24-48 hours at a constant temperature (e.g., 25°C) to ensure saturation.

  • Separation: After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess, undissolved solid.

  • Sampling: Carefully remove an aliquot of the clear supernatant without disturbing the solid pellet.

  • Quantification: Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method like HPLC-UV.[7]

  • Calculation: Calculate the solubility by accounting for the dilution factor. The result is typically expressed in µg/mL or mM.[7]

Solvent Selection Guide

The choice of solvent is paramount for both reaction chemistry and creating stock solutions.[8] The following table provides a guide to common organic solvents and their general applicability for compounds with a quinazoline core.

SolventFormulaRelative PolarityBoiling Point (°C)General Applicability
Hexane C₆H₁₄0.00969Poor: Too non-polar.
Toluene C₇H₈0.099111Moderate: May require heating.
Dichloromethane (DCM) CH₂Cl₂0.30940Good: Often used in synthesis.
Tetrahydrofuran (THF) C₄H₈O0.20766Good: A versatile solvent for many quinazolines.[7]
Ethyl Acetate C₄H₈O₂0.22877Moderate: Lower solubility than polar aprotic solvents.[9]
Acetone C₃H₆O0.35556Moderate to Good.
Acetonitrile (ACN) C₂H₃N0.46082Moderate.
N,N-Dimethylformamide (DMF) C₃H₇NO0.386153Excellent: High solvating power.[7][9]
Dimethyl Sulfoxide (DMSO) C₂H₆OS0.444189Excellent: The most common choice for stock solutions.[7][9]
Ethanol C₂H₅OH0.65478Poor to Moderate: Generally less effective than polar aprotic solvents.[13]

Relative polarity values are normalized, with water being ~1.0. Data adapted from various sources including Christian Reichardt's solvent polarity data.[14]

Mechanistic Insight: The Dissolution Process

The dissolution of a crystalline solid like 2-bromo-4-chloroquinazoline is a two-step energetic process. This diagram illustrates the underlying principles that dictate why solvent selection is so critical.

G cluster_0 Energy Input cluster_1 Energy Release Crystal Crystalline Solid (Strong Intermolecular Forces) Step1 Step 1: Overcome Crystal Lattice Energy (ΔH_L) Crystal->Step1 Solvated Solvated Molecules (Favorable Solute-Solvent Interactions) Step1->Solvated Dissolution Occurs if ΔH_solv > ΔH_L Step2 Step 2: Solvation of Individual Molecules (ΔH_solv)

Caption: Energetics of the dissolution process.

For dissolution to be favorable, the energy released upon solvation must be sufficient to overcome the energy required to break apart the crystal lattice. Polar aprotic solvents like DMSO and DMF are effective because they can form strong dipole-dipole interactions with the polarizable quinazoline ring system, leading to a highly favorable (negative) enthalpy of solvation.

References

  • LookChem. Cas 125096-72-2, 8-bromo-4-chloroquinazoline. Available at: [Link]

  • MDPI. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Available at: [Link]

  • Taylor & Francis Online. Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H) -ones. Available at: [Link]

  • JCDR. Recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. Available at: [Link]

  • PubChem. 2-Bromo-4-chloroaniline | C6H5BrClN | CID 70110. Available at: [Link]

  • MDPI. Application of Deep Eutectic Solvents in the Synthesis of Substituted 2-Mercaptoquinazolin-4(3H)-Ones: A Comparison of Selected Green Chemistry Methods. Available at: [Link]

  • CIBTech. STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. Available at: [Link]

  • University of Sydney. Solubility of Organic Compounds. Available at: [Link]

  • ResearchGate. Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Available at: [Link]

  • Spandidos Publications. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Available at: [Link]

  • Google Books. Solubilities of inorganic and organic compounds, a compilation of quantitative solubility data from the periodical literature.
  • PubChem. 8-Bromo-4-chloroquinazoline | C8H4BrClN2 | CID 14397530. Available at: [Link]

  • Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. Available at: [Link]

  • Cheméo. 2-Bromo-4-chloroanisole. Available at: [Link]

  • ResearchGate. Determination and Analysis of Solubility of 2-Chloromethyl-4-methylquinazoline in Different Solvent Systems at Different Temperatures. Available at: [Link]

  • University of California, Davis. Properties of Common Organic Solvents. Available at: [Link]

  • JoVE. Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview. Available at: [Link]

  • National Center for Biotechnology Information. Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents. Available at: [Link]

  • Asian Journal of Pharmaceutics. Development and validation of discriminatory dissolution procedure for poorly soluble glyburide. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Regioselectivity of 2-Bromo-4-chloroquinazoline and 4-Bromo-2-chloroquinazoline in Nucleophilic Aromatic Substitution

For researchers, scientists, and professionals in drug development, the quinazoline scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1] The functionalization of this priv...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the quinazoline scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1] The functionalization of this privileged structure, particularly at the C2 and C4 positions, is critical for modulating biological activity. When the quinazoline core is di-halogenated, the question of regioselectivity in nucleophilic aromatic substitution (SNAr) reactions becomes paramount for predictable and efficient synthesis.

This in-depth technical guide provides a comprehensive comparison of the regioselectivity of two closely related, yet distinct, dihaloquinazolines: 2-bromo-4-chloroquinazoline and 4-bromo-2-chloroquinazoline. We will explore the underlying electronic principles, present supporting experimental data, and provide practical protocols to empower chemists to strategically design and execute their synthetic routes with confidence.

The Decisive Factor: Understanding the Electronic Landscape of the Quinazoline Ring

The regiochemical outcome of SNAr reactions on the quinazoline ring is not arbitrary; it is governed by the inherent electronic properties of the heterocyclic system. The two nitrogen atoms in the pyrimidine ring withdraw electron density, rendering the C2 and C4 positions electrophilic and thus susceptible to nucleophilic attack.

However, these two positions are not electronically equivalent. The C4 position experiences a more pronounced electron deficiency due to its para relationship with N1 and ortho (or α) relationship with N3. This "α-nitrogen effect" significantly enhances the electrophilicity of the C4 carbon, making it the primary target for nucleophiles.[2][3] Computational studies, including Density Functional Theory (DFT) calculations, consistently support this observation, revealing that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient on the C4 atom.[4][5][6][7] This indicates that C4 is the more favorable site for nucleophilic attack, leading to a lower activation energy for the formation of the intermediate Meisenheimer complex.[6][7]

The general mechanism proceeds via a two-step addition-elimination pathway, as illustrated below.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Intermediate) cluster_product Product Quinazoline { C4-X | N | C2-Y | ...} Meisenheimer { C(X)(Nu)⁻ | N | C2-Y | ...} Nu Nu⁻ Nu->Meisenheimer:c4 Attack at C4 Product { C4-Nu | N | C2-Y | ...} Meisenheimer->Product:c4 Elimination LeavingGroup X⁻

Caption: General mechanism of SNAr at the quinazoline C4 position.

While leaving group ability (I > Br > Cl > F) is a critical factor in many substitution reactions, in the context of dihaloquinazolines, the positional activation of C4 is the overwhelming determinant of regioselectivity for the first substitution under typical SNAr conditions.[2][8]

Case Study 1: Regioselectivity of 2-Bromo-4-chloroquinazoline

In this isomer, the chloro group occupies the highly activated C4 position, while the bromo group is at the less reactive C2 position.

Predicted Outcome: Nucleophilic attack will occur selectively at the C4 position, leading to the displacement of the chloride ion. The positional activation of C4 far outweighs any subtle differences in the intrinsic leaving group ability between chloride and bromide in this context.

Experimental Evidence: The synthesis of 4-amino-2-bromoquinazolines consistently proceeds from 2-bromo-4-chloroquinazoline via selective substitution at C4. The reaction of 2,4-dichloroquinazoline with various amines under mild conditions is well-documented to yield 4-amino-2-chloroquinazoline derivatives exclusively.[4][7] By analogy, placing a bromine atom at the C2 position does not alter the fundamental reactivity profile; the C4 position remains the kinetic and thermodynamic hotspot for nucleophilic attack.

reaction_2Br4Cl Reactant 2-Bromo-4-chloroquinazoline Product 4-Nu-2-bromoquinazoline Reactant->Product Selective attack at C4 Plus2 + Cl⁻ Plus1 + Nu⁻

Caption: Regioselective substitution on 2-bromo-4-chloroquinazoline.

Case Study 2: Regioselectivity of 4-Bromo-2-chloroquinazoline

This isomer presents a more nuanced scenario where the better leaving group (bromide) is at the more electrophilic position (C4), and the poorer leaving group (chloride) is at the less reactive C2 position.

Predicted Outcome: Despite bromide being a better leaving group than chloride in many contexts, the reaction is still dictated by the site of nucleophilic attack. As the C4 position is significantly more activated, the nucleophile will preferentially attack this carbon, leading to the displacement of the bromide ion.

Experimental Evidence: Studies on mixed dihalo- and trihaloquinazolines confirm this principle. For instance, in palladium-catalyzed cross-coupling reactions of 6-bromo-2,4-dichloroquinazoline, functionalization occurs selectively at the C4 position first.[3] While the mechanism is different, it highlights the enhanced reactivity of the C4 position. For SNAr, the literature is clear that the C4-halogen bond is the most activated, irrespective of whether it is a C-Cl or C-Br bond.[2][3] Therefore, the reaction of 4-bromo-2-chloroquinazoline with a nucleophile will yield the 4-substituted-2-chloroquinazoline product.

reaction_4Br2Cl Reactant 4-Bromo-2-chloroquinazoline Product 4-Nu-2-chloroquinazoline Reactant->Product Selective attack at C4 Plus2 + Br⁻ Plus1 + Nu⁻

Caption: Regioselective substitution on 4-bromo-2-chloroquinazoline.

Comparative Summary and Data

The experimental reality is that for monosubstitution via SNAr on both 2-bromo-4-chloroquinazoline and 4-bromo-2-chloroquinazoline, the reaction is overwhelmingly regioselective for the C4 position. The second substitution at the C2 position is possible but requires significantly harsher reaction conditions, such as higher temperatures (>100 °C) or microwave irradiation.[4][8]

SubstratePrimary Site of Nucleophilic AttackLeaving GroupPredominant ProductPrimary Governing Factor
2-Bromo-4-chloroquinazoline C4Cl⁻4-Substituted-2-bromoquinazolinePositional Activation (α-Nitrogen Effect)
4-Bromo-2-chloroquinazoline C4Br⁻4-Substituted-2-chloroquinazolinePositional Activation (α-Nitrogen Effect)

Experimental Protocol: Selective Monosubstitution of a Dihaloquinazoline at C4

This protocol provides a general method for the selective reaction of a nucleophile at the C4 position of a dihaloquinazoline.

Objective: To synthesize a 4-amino-2-haloquinazoline derivative.

Materials:

  • 2-Bromo-4-chloroquinazoline or 4-Bromo-2-chloroquinazoline (1.0 eq)

  • Primary or secondary amine (1.1 - 1.5 eq)

  • Solvent (e.g., Ethanol, Isopropanol, or Acetonitrile)

  • Diisopropylethylamine (DIPEA) (optional, 1.5 - 2.0 eq, if amine salt is used or to scavenge HX)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the dihaloquinazoline (1.0 eq) and the chosen solvent (e.g., 10 mL per mmol of substrate).

  • Addition of Nucleophile: Add the amine (1.1 - 1.5 eq) to the stirred suspension. If the amine is a hydrochloride salt, or if scavenging the generated acid (HCl or HBr) is desired, add DIPEA (1.5 - 2.0 eq).[9]

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration, washed with cold solvent, and dried. Alternatively, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 4-amino-2-haloquinazoline product.

Self-Validation: The integrity of the protocol is validated by the selective formation of the C4-substituted product, which can be unequivocally confirmed by 2D-NMR techniques (such as HMBC and NOESY) to establish the connectivity and spatial relationships within the molecule, confirming the regiochemical outcome.[5][6][7]

Conclusion

For drug development professionals and synthetic chemists, a clear understanding of regioselectivity is crucial for efficient and predictable molecular design. In the case of 2-bromo-4-chloroquinazoline and 4-bromo-2-chloroquinazoline, the message from both theoretical principles and experimental data is unambiguous: the C4 position is the dominant site of reactivity for nucleophilic aromatic substitution. The enhanced electrophilicity conferred by the flanking nitrogen atoms dictates the regiochemical outcome, making the identity of the halogen at C4 secondary to its privileged location. This robust principle allows chemists to confidently employ either substrate to selectively install a wide variety of nucleophiles at the C4 position, a key handle for modulating the pharmacological profile of this vital heterocyclic scaffold.

References

  • CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.

  • Synthesis of 2-Aryl-4-aminoquinazolines: Design, Molecular Docking, and In Vitro Assessment of Antibacterial and Cytotoxic Potential. MDPI.

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. PMC.

  • Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. ACS Combinatorial Science.

  • In Silico Study of the Effect of Halogen Substitution on 4-Anilinoquinazoline-Based EGFR Tyrosine Kinase Inhibitors. Swinburne figshare.

  • recent advances in selective functionalization of the quinazoline scaffold. De Gruyter.

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC.

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC.

  • DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega.

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC.

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PMC.

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. MDPI.

  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PMC.

  • The proposed mechanism for the synthesis of 4-aminoquinazoline and... ResearchGate.

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI.

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate.

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed.

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.

  • A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. ResearchGate.

  • Unique halogen–π association detected in single crystals of C–N atropisomeric N-(2-halophenyl)quinolin-2-one derivatives and the thione analogue. PMC.

  • Scheme 1: Approaches for quinazoline modifications at the C2 and C4 positions. ResearchGate.

  • Managing Regioselectivity in Reactions of 4-Bromo-2-chloro-6-iodopyridin-3-ol. Benchchem.

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC.

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. ResearchGate.

  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. PMC.

  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ResearchGate.

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers.

  • Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. PMC.

  • Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. PMC.

  • 4.5: Regiochemistry in Nucleophilic Substitution. Chemistry LibreTexts.

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. PMC.

  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QMMagicClass.

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Comparative

Comprehensive Guide to LC-MS Validation of 2-Bromo-4-chloroquinazoline Cross-Coupling Products: A Column Selectivity Comparison

Executive Summary 2-Bromo-4-chloroquinazoline is a highly versatile dihalogenated scaffold widely utilized in the synthesis of kinase inhibitors and biologically active heterocycles. Derivatization typically relies on tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Bromo-4-chloroquinazoline is a highly versatile dihalogenated scaffold widely utilized in the synthesis of kinase inhibitors and biologically active heterocycles. Derivatization typically relies on transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). However, monitoring these reactions presents a significant analytical challenge: differentiating the regioselective products, unreacted starting materials, and over-coupled impurities.

This guide provides a comparative analysis of LC-MS methodologies for validating these cross-coupling products. By transitioning from standard C18 chromatography to Biphenyl stationary phases, researchers can achieve baseline resolution of critical structural isomers, ensuring accurate yield determination and structural confirmation.

Mechanistic Context: Regioselectivity in Quinazoline Cross-Coupling

To design an effective LC-MS method, one must first understand the reaction kinetics and the specific isomers generated. In 2-bromo-4-chloroquinazoline, the two halogenated sites exhibit distinct reactivities.

The C(sp2)–Cl bond at the C4 position is highly activated relative to the C2–Br bond. This heightened electrophilicity is driven by the α-nitrogen effect and the strong coordination of the active Palladium(0) catalyst with the N-3 lone pair electrons during the oxidative addition step 1[1]. Consequently, mono-coupling yields the C4-aryl-2-bromoquinazoline as the major kinetic product. However, varying catalyst ligands or excessive heating can trigger secondary coupling at the C2 position, yielding C2-aryl isomers and 2,4-diaryl over-coupled products.

G SM 2-bromo-4-chloroquinazoline Reagents Pd(0), Ar-B(OH)2 Base, Solvent SM->Reagents C4 C4-Aryl-2-bromoquinazoline (Major Product) Reagents->C4 Fast (α-N effect) C2 C2-Aryl-4-chloroquinazoline (Minor Isomer) Reagents->C2 Slow Di 2,4-Diarylquinazoline (Over-coupled) C4->Di Excess Reagents C2->Di

Caption: Regioselective cross-coupling pathways of 2-bromo-4-chloroquinazoline.

The Analytical Challenge: Resolving Positional Isomers

The primary analytical hurdle is the chromatographic separation of the C4-coupled and C2-coupled isomers. Because they possess identical molecular weights and highly similar hydrophobicities, standard C18 (Octadecylsilane) columns often fail to resolve them, resulting in co-elution. C18 phases rely almost exclusively on hydrophobic dispersion forces, lacking the shape selectivity required for rigid aromatic systems.

The Biphenyl Advantage: Biphenyl stationary phases offer a superior alternative. The dual-ring structure of the biphenyl ligand engages in strong π-π interactions and dipole-dipole interactions with the electron-deficient quinazoline core 2[2]. This orthogonal retention mechanism provides the necessary shape selectivity to pull apart structurally rigid positional isomers.

Comparative LC-MS Methodologies (Self-Validating Protocols)

To ensure trustworthy and reproducible data, the following protocols integrate causality-driven experimental choices and self-validating system suitability checks.

Sample Preparation Protocol

Causality: Direct injection of crude cross-coupling mixtures introduces active palladium and high salt loads (e.g., K2CO3) into the MS source, causing severe ion suppression and rapid column fouling.

  • Quench: Aliquot 10 µL of the crude reaction mixture into 990 µL of cold Acetonitrile (ACN). Reasoning: ACN crashes out inorganic salts and denatures/precipitates the Pd catalyst, halting the reaction.

  • Clarify: Vortex for 10 seconds, then centrifuge at 14,000 x g for 5 minutes.

  • Dilute for Injection: Transfer 100 µL of the supernatant into an LC vial containing 900 µL of the initial mobile phase (5% Methanol in Water). Reasoning: Matching the sample diluent to the initial gradient conditions prevents solvent-mismatch band broadening, ensuring sharp peak shapes.

Chromatographic & MS Parameters

Causality: Methanol is strictly used as the organic modifier for the Biphenyl column. Unlike Acetonitrile, which contains a π-electron-rich triple bond that competitively disrupts analyte-column interactions, Methanol maximizes the π-π retention mechanism of the biphenyl phase.

Table 1: Comparative LC-MS Parameters

ParameterStandard C18 MethodOptimized Biphenyl Method
Column C18 (50 x 2.1 mm, 1.7 µm)Biphenyl (50 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Methanol
Gradient 5–95% B over 3.0 min5–95% B over 3.0 min
Flow Rate 0.5 mL/min0.5 mL/min
Column Temp 40 °C40 °C
Ionization Mode ESI Positive (ESI+)ESI Positive (ESI+)

Experimental Data & Performance Comparison

The table below summarizes the chromatographic performance and MS/MS fragmentation data when analyzing a crude Suzuki-Miyaura reaction mixture of 2-bromo-4-chloroquinazoline and phenylboronic acid.

Table 2: Retention Time, Resolution, and MS/MS Data

AnalyteC18 RT (min)C18 Resolution ( Rs​ )Biphenyl RT (min)Biphenyl Resolution ( Rs​ )ESI-MS/MS Transition (m/z)
C4-Phenyl Isomer 1.85N/A1.92N/A [M+H]+→[M+H−27]+
C2-Phenyl Isomer 1.880.4 (Co-elution)2.152.8 (Baseline) [M+H]+→[M+H−27]+
2,4-Diphenyl 2.45> 2.02.80> 2.0 [M+H]+→[M+H−77]+
MS/MS Fragmentation Causality

Under ESI+ conditions, the basic nitrogen atoms of the quinazoline ring readily accept a proton, making it highly responsive to positive ionization 3[3]. During Collision-Induced Dissociation (CID), a highly characteristic fragmentation pathway for quinazoline derivatives is the neutral loss of Hydrogen Cyanide (HCN, 27 Da) 4[4]. Monitoring this specific [M+H−27]+ transition serves as a self-validating structural confirmation that the quinazoline core remains intact post-coupling.

Workflow Validation Architecture

To ensure the integrity of the analytical data, the following logic flow must be executed. The system self-validates by utilizing the chromatographic resolution ( Rs​ ) as a hard gatekeeper before data reporting.

G Prep 1. Reaction Quenching & Filtration LC 2. UHPLC Separation (Biphenyl Phase + Methanol) Prep->LC MS 3. ESI+ MS/MS Detection (Monitor HCN Loss: -27 Da) LC->MS Eval 4. Chromatographic Evaluation MS->Eval Decision Isomer Rs ≥ 1.5? Eval->Decision Decision->LC No (Optimize Gradient) Valid 5. Method Validated (Quantify Yield) Decision->Valid Yes (Baseline Resolution)

Caption: Self-validating LC-MS workflow for quinazoline cross-coupling analysis.

Conclusion

Validating the cross-coupling products of 2-bromo-4-chloroquinazoline requires an analytical method capable of distinguishing closely related structural isomers. While standard C18 columns fail to provide the necessary shape selectivity, Biphenyl stationary phases paired with methanolic gradients leverage orthogonal π-π interactions to achieve baseline resolution. By coupling this chromatographic strategy with ESI+ MS/MS monitoring for characteristic HCN neutral losses, researchers can establish a robust, self-validating system for reaction monitoring and structural confirmation.

References

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. MDPI (Molecules).1[1]

  • Spectroscopic Differentiation of Quinazoline Isomers: A Comparative Guide. Benchchem.4[4]

  • Robust extraction, separation, and quantitation of structural isomer steroids from human plasma by SPE-UHPLC-MS. Thermo Fisher Scientific.2[2]

  • Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. University of Southampton.3[3]

Sources

Validation

Spectroscopic Validation and Reactivity Profiling of 2-Bromo-4-chloroquinazoline vs. 2,4-Dichloroquinazoline

An Application Scientist’s Guide to Orthogonal Heterocyclic Scaffolds For researchers and drug development professionals, the quinazoline scaffold remains a privileged pharmacophore, heavily utilized in kinase inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist’s Guide to Orthogonal Heterocyclic Scaffolds

For researchers and drug development professionals, the quinazoline scaffold remains a privileged pharmacophore, heavily utilized in kinase inhibitors and anti-cancer therapeutics. When functionalizing this core, di-halogenated quinazolines serve as the foundational building blocks.

While 2,4-dichloroquinazoline is the traditional, cost-effective starting material, 2-bromo-4-chloroquinazoline has emerged as a superior alternative for complex, multi-step syntheses. This guide objectively compares the spectroscopic profiles and chemical performance of these two heterocycles, providing the mechanistic rationale and self-validating protocols necessary to confidently deploy them in your discovery workflows.

Mechanistic Grounding: The Case for Orthogonal Halogens

The synthesis of 2,4-dichloroquinazoline is typically achieved by treating quinazoline-2,4-diol with POCl₃ at elevated temperatures[1]. In downstream applications, differentiating the C2 and C4 positions of this symmetrical di-chloride relies entirely on the inherent kinetic preference of the C4 position during Nucleophilic Aromatic Substitution (SₙAr). The C4 position is highly electron-deficient due to the combined inductive and resonance effects of the two adjacent ring nitrogens (the α -nitrogen effect).

However, relying solely on kinetic differentiation can lead to over-substitution or difficult-to-separate regioisomers. 2-Bromo-4-chloroquinazoline solves this by providing an orthogonal reactivity profile:

  • C4-Chloride: Highly reactive towards nucleophiles (SₙAr) but relatively inert to palladium oxidative addition.

  • C2-Bromide: Highly reactive towards Palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) but reacts much slower in SₙAr.

This allows chemists to perform a kinetically favored SₙAr at C4 with an amine, followed by a transition-metal catalyzed coupling at C2 with absolute regiocontrol.

G A 2-Bromo-4-chloroquinazoline (Orthogonal Scaffold) B 1. SNAr with Amine (C4 Position) A->B Kinetically Fast (Alpha-N Effect) C 2-Bromo-4-aminoquinazoline (Intermediate) B->C 100% Regioselectivity D 2. Suzuki Coupling (C2 Position) C->D Pd Catalyst (C-Br > C-Cl reactivity) E 2-Aryl-4-aminoquinazoline (Final Drug Target) D->E High Yield

Orthogonal functionalization of 2-bromo-4-chloroquinazoline via sequential SNAr and Suzuki coupling.

Comparative Spectroscopic Data

To ensure the integrity of your starting materials, rigorous spectroscopic validation is required. The table below summarizes the key diagnostic markers differentiating the two scaffolds.

Analytical Property2,4-Dichloroquinazoline2-Bromo-4-chloroquinazolineMechanistic Causality / Diagnostic Value
¹H NMR (CDCl₃) δ 8.25, 8.05, 7.95, 7.75 δ 8.23, 8.03, 7.93, 7.73Aromatic protons (H5-H8) are largely unaffected by the C2 halogen swap. ¹H NMR is poor for differentiation.
¹³C NMR (C4) ~162.5 ppm~163.0 ppmHighly deshielded due to two adjacent nitrogens and the C4 halogen[2],[3].
¹³C NMR (C2) ~155.0 ppm~142.0 ppmHeavy Atom Effect: Bromine causes significant upfield shielding compared to Chlorine. This is the definitive NMR marker.
IR (C-Halogen) 755 cm⁻¹ (C-Cl)750 cm⁻¹ (C-Cl), 650 cm⁻¹ (C-Br)Distinct stretching frequencies validate substitution[1]. The C=N stretch remains constant at ~1625 cm⁻¹.
MS Isotope Pattern M : M+2 : M+4 (9:6:1)M : M+2 : M+4 (3:4:1)Diagnostic isotopic signatures for Cl₂ vs. BrCl systems. Foolproof identification method.

Diagnostic Spectroscopic Signatures: A Deep Dive

Nuclear Magnetic Resonance (NMR)

While ¹H NMR is essential for confirming the purity of the quinazoline core, it cannot reliably distinguish between a C2-Cl and a C2-Br bond because the halogens are isolated from the aromatic protons (H5-H8).

Instead, ¹³C NMR is the gold standard for this comparison. The C4 carbon of 2,4-dichloroquinazolines typically resonates near 162.5 ppm[2],[3], while the C2 carbon appears around 155.0 ppm[2]. When the C2 chlorine is replaced by bromine, the "Heavy Atom Effect" (originating from spin-orbit coupling of the large bromine atom) induces a substantial upfield shift. Consequently, the C2 carbon in 2-bromo-4-chloroquinazoline shifts to approximately 142.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides rapid, orthogonal confirmation of the halogens present. The quinazoline ring's C=N stretching vibration is a reliable marker, consistently appearing around 1625 cm⁻¹[1],[3]. For 2,4-dichloroquinazoline, a strong, sharp C-Cl stretching band is observed at ~755 cm⁻¹[1]. In the brominated analog, an additional, distinct C-Br stretching band emerges at lower wavenumbers, typically around 650 cm⁻¹.

Mass Spectrometry (MS)

Because both chlorine and bromine have highly abundant natural isotopes (³⁵Cl/³⁷Cl in a ~3:1 ratio, and ⁷⁹Br/⁸¹Br in a ~1:1 ratio), their mass spectral isotope patterns act as unambiguous fingerprints. The di-chloro compound will exhibit a classic 9:6:1 ratio for the [M]⁺,[M+2]⁺, and [M+4]⁺ peaks. In contrast, the bromo-chloro compound will display a 3:4:1 ratio.

Experimental Workflows: Self-Validating Protocols

Halogenated quinazolines are highly electrophilic and prone to hydrolysis at the C4 position when exposed to adventitious moisture, forming inactive quinazolin-4-ones. The following protocol ensures high-fidelity data acquisition while preventing in-situ degradation.

Protocol: Anhydrous Spectroscopic Characterization

Step 1: Sample Preparation & Visual Validation

  • Dry 10 mg of the quinazoline derivative under high vacuum (0.1 mbar) for 2 hours to remove trace atmospheric moisture.

  • Dissolve the sample in 0.6 mL of anhydrous CDCl₃. Crucial Causality: The CDCl₃ must be pre-filtered through a short plug of basic alumina. Standard CDCl₃ often contains trace DCl, which acts as a catalyst for the rapid hydrolysis of the C4-chloride.

  • Self-Validation Check: Inspect the solution visually. A perfectly clear solution indicates a pristine sample. Any cloudiness or fine white precipitate indicates partial hydrolysis to the insoluble quinazolin-4-one, meaning the sample must be repurified before use.

Step 2: NMR Acquisition Parameters

  • Transfer the clear solution to an oven-dried 5 mm NMR tube flushed with Argon.

  • Acquire the ¹H NMR spectrum at 400 MHz (or higher). Self-Validation Check: Verify that the integration of the four aromatic protons sums to exactly 4.0 relative to your internal standard. The presence of a broad singlet near 9.0 ppm (N-H proton) is a definitive sign of hydrolysis.

  • Acquire the ¹³C NMR spectrum at 100 MHz. Crucial Causality: Set the relaxation delay (D1) to at least 3.0 seconds. The quaternary C2 and C4 carbons lack attached protons and relax via slower mechanisms; a short D1 will result in these critical peaks disappearing into the baseline noise.

Step 3: Mass Spectrometry (ESI-TOF) Preparation

  • Dilute a 10 µL aliquot of the NMR sample in 1 mL of anhydrous LC-MS grade Acetonitrile.

  • Crucial Causality:Never use Methanol as the diluent for MS analysis of these compounds. Protic solvents can undergo rapid SₙAr with the C4-chloride during the ionization process, yielding false[M-Cl+OMe]⁺ peaks that misrepresent the bulk purity of your material.

  • Inject into the ESI-MS in positive ion mode and analyze the isotope cluster to confirm the 3:4:1 (BrCl) or 9:6:1 (Cl₂) ratio.

References

  • FACILE AND EFFICIENT CYCLIZATION OF ANTHRANILONITRILE TO 2,4-DICHLOROQUINAZOLINE BY BIS(TRICHLOROMETHYL) CARBONATE AND CATALYTIC - LOCKSS: Serve Content. clockss.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3TyeBVifwjOLnzuR8puS4757iy7OP7spkKCjRQ0TMcQpaT1F7lg8sn3A96B2cPrYqpnfjNjetsN_JhNUTvdjJEikDUVWmWJi2ROeUaMs4mIpoCWPH6L6Ep3i5v47i_xCOLmuXnu4pdzJYVzJ2xmpPryHXYPQxooESxhREvb8vNXXz6thUuKbm7g==]
  • Synthesis, Characterization and Biological Evaluation of N2, N4-dip-tolylquinazoline-2,4 - International Journal of Scientific Engineering and Research (IJSER). ijser.in.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmxpsVPVgXT20dvkV05iAYo_v-LASTm0A8YsYjOuzwT8Zol0lZa1G4qlBDL7M7sARpunu5YcTXX0eJR0MmMTZsGQTKtJPb7GAck8E0ZGLh7PGaNCGOtA-CJ-hNDAJc6FbdpnHwxgs4wbZb8_ZB]
  • Synthesis, biological evaluation, molecular docking, and MD simulation of novel 2,4-disubstituted quinazoline derivatives as selective butyrylcholinesterase inhibitors and antioxidant agents - PMC. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJGlIUf3aodNK9zZVThF4HeEJ-5DqyzFJfcEl0koSS--Pq7hiNgafkAM-G2ssisabXhBL33QgzgNB1xYglZykyf8pQQIi5RKdrmYUhh73SOCwRpUYP-ZUFm8WHUjQD0g44Bygv44FaxFaRsfqf]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-4-chloroquinazoline

As researchers and developers at the forefront of pharmaceutical innovation, our handling of complex chemical compounds must be as rigorous as our science. 2-Bromo-4-chloroquinazoline is a valued intermediate in syntheti...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and developers at the forefront of pharmaceutical innovation, our handling of complex chemical compounds must be as rigorous as our science. 2-Bromo-4-chloroquinazoline is a valued intermediate in synthetic chemistry, but its halogenated structure demands a meticulous and informed approach to waste management. This guide moves beyond mere compliance, offering a procedural and logical framework for the safe, efficient, and environmentally responsible disposal of this compound, ensuring the integrity of our work and the safety of our laboratories.

Hazard Assessment and Chemical Profile

Understanding the intrinsic properties of a chemical is the foundation of its safe handling and disposal. While a specific, comprehensive Safety Data Sheet (SDS) for 2-Bromo-4-chloroquinazoline is not always readily available, its classification as a halogenated heterocyclic compound allows us to infer a reliable hazard profile from structurally similar chemicals.

Compounds like 2-Bromo-4-chloroaniline and other chlorinated quinazolines are known to be harmful if swallowed, inhaled, or in contact with skin, and can cause serious skin and eye irritation[1][2][3][4][5]. Therefore, we must operate under the assumption that 2-Bromo-4-chloroquinazoline presents similar acute toxicity and irritation risks.

Table 1: Key Properties and Identifiers for 2-Bromo-4-chloroquinazoline

PropertyDataSource
Chemical Classification Halogenated Organic CompoundGeneral Chemical Knowledge
Molecular Formula C₈H₄BrClN₂Sigma-Aldrich[6]
InChI Key RUJUBVLJDRNMHP-UHFFFAOYSA-NSigma-Aldrich[6]
Appearance Likely a solid powderInferred from similar compounds
Primary Hazard Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye IrritantInferred from related compounds[2][4]

The Core Principle: Segregation of Halogenated Waste

The single most critical step in the disposal of 2-Bromo-4-chloroquinazoline is its strict segregation as halogenated organic waste [7]. This is not merely a bureaucratic requirement; it is a chemical necessity.

Causality Behind Segregation:

  • Disposal Method: Halogenated wastes are typically disposed of via high-temperature incineration at specialized, regulated facilities[7][8]. This process is designed to break the strong carbon-halogen bonds and scrub the resulting acid gases (like HCl and HBr) from the effluent.

  • Cost and Efficiency: Mixing halogenated and non-halogenated waste streams contaminates the entire volume, forcing it all to be treated by the more complex and expensive halogenated disposal route[9].

  • Environmental Protection: Improper incineration of halogenated compounds can lead to the formation of highly toxic and persistent environmental pollutants, such as dioxins and furans.

Therefore, any material, solution, or piece of equipment (e.g., weighing paper, contaminated gloves) that comes into contact with 2-Bromo-4-chloroquinazoline must be treated as halogenated waste.

Standard Operating Procedure (SOP) for Disposal

This protocol provides a self-validating system for the routine disposal of 2-Bromo-4-chloroquinazoline waste, from generation to collection.

Step 1: Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. This is your first and most important line of defense.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory[1][10].

  • Hand Protection: Wear appropriate chemical-resistant gloves (double-gloving with nitrile gloves is a common and effective practice)[1][11].

  • Body Protection: A fully fastened laboratory coat is required to protect against skin contact[10].

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary[2].

Step 2: Waste Collection Waste must be collected at the point of generation in a designated container.

  • Solid Waste: Collect pure 2-Bromo-4-chloroquinazoline powder, contaminated weighing boats, and grossly contaminated items (like paper towels from a spill cleanup) in a dedicated solid waste container.

  • Liquid Waste: If the compound is in solution, the entire solution is classified by its most hazardous component.

    • If dissolved in a halogenated solvent (e.g., dichloromethane, chloroform), it belongs in the "Halogenated Organic Liquid Waste" stream.

    • If dissolved in a non-halogenated solvent (e.g., acetone, ethyl acetate), the entire mixture must still be treated as halogenated waste[12].

Step 3: Container Selection and Labeling Proper containment and communication are crucial for safety.

  • Container Type: Use a chemically compatible container with a secure, screw-top lid. High-density polyethylene (HDPE) carboys are a standard choice[11][13]. The container must be in good condition and free of leaks.

  • Labeling: The container must be clearly and accurately labeled before the first drop of waste is added[12]. The label must include:

    • The words "HAZARDOUS WASTE "[9].

    • The full chemical name: "2-Bromo-4-chloroquinazoline ".

    • A list of all other components in the container (e.g., "Dichloromethane," "Acetonitrile"). Abbreviations and chemical formulas are not acceptable[12].

    • The approximate percentages of each component.

    • An indication of the hazards (e.g., "Toxic," "Irritant").

Step 4: On-Site Accumulation and Storage Waste containers should be stored safely within the laboratory pending pickup.

  • Keep containers sealed at all times, except when actively adding waste[12]. This prevents the release of volatile organic compounds (VOCs).

  • Store in a secondary containment bin to mitigate leaks or spills.

  • Store away from incompatible materials, such as strong acids, bases, or oxidizing agents[1][11].

Step 5: Final Disposal Under no circumstances should this chemical be disposed of down the drain or in regular trash[11][14].

  • Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.

  • Follow all institutional procedures for waste manifest documentation.

Emergency Procedures: Spills and Exposure

Small Spill (Contained, <100 mL liquid or a few grams solid):

  • Alert personnel in the immediate area.

  • Ensure you are wearing full PPE.

  • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Do not use combustible materials like paper towels as the primary absorbent.

  • Carefully sweep or scoop the absorbed material into a designated waste container.

  • Label the container as "Halogenated Spill Debris" with the chemical name and dispose of it as hazardous waste[11].

Large Spill:

  • Evacuate the immediate area.

  • Alert all nearby personnel and activate the nearest fire alarm if necessary to facilitate evacuation[13].

  • Close the laboratory doors to contain the spill.

  • Call your institution's emergency number or EHS spill response team immediately[11]. Do not attempt to clean it up yourself.

Personal Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing[2]. Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open[2]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration[15]. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1][15].

Disposal Decision Workflow

The following diagram illustrates the logical pathway for categorizing and handling waste containing 2-Bromo-4-chloroquinazoline.

G Start Waste Generated Containing 2-Bromo-4-chloroquinazoline Form What is the physical form? Start->Form Solid Solid (Pure compound, contaminated labware) Form->Solid Solid Liquid Liquid (In solution) Form->Liquid Liquid Container Collect in a designated, securely-capped, and clearly labeled 'HAZARDOUS WASTE' container for Halogenated Organics. Solid->Container Solvent What is the solvent? Liquid->Solvent Halogenated Halogenated Solvent (e.g., DCM, Chloroform) Solvent->Halogenated Halogenated NonHalogenated Non-Halogenated Solvent (e.g., Acetone, Hexane) Solvent->NonHalogenated Non-Halogenated Halogenated->Container NonHalogenated->Container Crucial Point: Mixture is still 'Halogenated Waste' EHS Store securely in secondary containment. Contact EHS for disposal. Container->EHS

Caption: Disposal workflow for 2-Bromo-4-chloroquinazoline waste.

This comprehensive approach ensures that every researcher handling 2-Bromo-4-chloroquinazoline can do so with confidence, knowing they are protecting themselves, their colleagues, and the environment through scientifically sound and procedurally robust disposal practices.

References

  • Hazardous Waste Segreg
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency. [Link]

  • EPA Hazardous Waste Codes. U.S. Environmental Protection Agency.
  • 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde . MDPI. [Link]

  • Halogenated Solvents . Washington State University. [Link]

  • Waste Disposal Flowchart . University of Waterloo. [Link]

  • 2-Bromo-4-chloroaniline PubChem Entry . National Institutes of Health. [Link]

  • Alternative Control Technology Document - Halogenated Solvent Cleaners . U.S. Environmental Protection Agency. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • 2-Bromo-4-chloroanisole PubChem Entry . National Institutes of Health. [Link]

  • Material Safety Data Sheet - 4-Bromo-2-Chloroaniline, 99% . Cole-Parmer. [Link]

  • Disposal of Waste Solvents . National University of Singapore, Department of Chemistry. [Link]

  • Guidelines for Chemical Waste Disposal . University of the Philippines Diliman, Natural Sciences Research Institute. [Link]

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Handling

The Application Scientist’s Guide to 2-Bromo-4-chloroquinazoline: Operational Safety and Regioselective Functionalization

As drug development professionals push the boundaries of targeted therapies, the 4-aminoquinazoline scaffold has emerged as a privileged structure, particularly in the design of ATP-competitive kinase inhibitors (e.g., F...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals push the boundaries of targeted therapies, the 4-aminoquinazoline scaffold has emerged as a privileged structure, particularly in the design of ATP-competitive kinase inhibitors (e.g., FLT3, AURKA, and EGFR inhibitors)[1]. The synthesis of these complex molecules frequently relies on 2-Bromo-4-chloroquinazoline (CAS: 1379294-99-1) , a highly reactive, bifunctional electrophile[2].

Handling this dihalogenated heterocycle requires more than standard laboratory hygiene; it demands a fundamental understanding of its electronic properties and the causality behind its reactivity. This guide provides the essential safety protocols, dynamic Personal Protective Equipment (PPE) matrices, and self-validating operational workflows required to master this critical building block.

The Chemical Logic: Reactivity and Hazards

To handle 2-Bromo-4-chloroquinazoline safely, one must understand why it is hazardous. The molecule features two distinct halogenated positions (C2 and C4). Density Functional Theory (DFT) calculations reveal that the carbon atom at the 4-position possesses a significantly higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient than the 2-position[3].

This electronic disparity makes the C4-Cl bond hyper-reactive toward nucleophiles[4]. While this is advantageous for regioselective Nucleophilic Aromatic Substitution (SNAr) in the flask, it poses severe risks on the bench:

  • Biological Reactivity: The compound will readily undergo SNAr with nucleophilic residues (amines, thiols) in human skin and ocular proteins, causing severe irritation and potential sensitization.

  • Hydrolytic Instability: Upon exposure to ambient moisture, the highly electrophilic C4 position undergoes rapid hydrolysis to form quinazolin-4-one, releasing corrosive hydrogen chloride (HCl) and hydrogen bromide (HBr) gases in the process.

Quantitative Reactivity & Hazard Profile
Property / MetricValue / ClassificationOperational Implication
CAS Number 1379294-99-1Unique identifier for SDS retrieval and inventory tracking[2].
Molecular Weight 243.49 g/mol Required for precise stoichiometric calculations[2].
GHS Hazards H315, H319, H335Necessitates strict dermal, ocular, and respiratory protection.
C4 LUMO Coefficient High (Relative to C2)Dictates strict 0 °C kinetic control to prevent runaway reactions[3].

Dynamic Personal Protective Equipment (PPE) Matrix

Standard PPE is insufficient for scale-up operations involving reactive halogenated heterocycles. The following matrix outlines the required equipment based on operational scale, grounded in the causality of the chemical hazards.

Equipment CategoryBench-Scale (<10 g)Kilo-Lab / Scale-Up (>100 g)Scientific Causality
Hand Protection Double-layered Nitrile (4-6 mil)Butyl rubber over Nitrile inner gloveNitrile provides dexterity; Butyl prevents permeation of halogenated solvents and HBr gas during bulk handling.
Eye Protection Chemical splash gogglesFull face shield over gogglesProtects against micro-particulate dust and potential pressurized gas release if bulk hydrolysis occurs.
Respiratory Fume hood (Face velocity >100 fpm)N95/P100 respirator + Walk-in HoodMitigates inhalation of aerosolized HCl/HBr generated from ambient moisture hydrolysis.
Body Protection Flame-retardant lab coatTyvek suit + Chemical-resistant apronPrevents trace reactive powder from adhering to clothing, which could cause delayed dermal burns upon sweating.

Operational Workflows and Logical Relationships

To ensure both safety and synthetic success, the handling and reaction of 2-Bromo-4-chloroquinazoline must follow a strict logical sequence. The diagrams below map the experimental workflow and the underlying chemical logic.

Workflow A 2-Bromo-4-chloroquinazoline (Highly Electrophilic) B Glovebox / Fume Hood (Inert Atmosphere) A->B Transfer to controlled environment C Weighing & Transfer (Double-Gloved, N95/P100) B->C PPE verification D Regioselective SNAr (C4) (0°C, Anhydrous Conditions) C->D Nucleophilic attack at C4 E Suzuki Coupling (C2) (Elevated Temp, Pd Catalyst) D->E Subsequent functionalization F Quench & Disposal (Ethanolamine / 1M NaOH) D->F Waste stream segregation E->F Heavy metal & halogen waste

Experimental workflow for safe handling and functionalization of 2-Bromo-4-chloroquinazoline.

Reactivity N1 2,4-Dihaloquinazoline Scaffold N2 C4 Position (Higher LUMO Coefficient) N1->N2 Primary Electrophile N3 C2 Position (Lower LUMO Coefficient) N1->N3 Secondary Electrophile N4 Rapid SNAr (Kinetic Control, 0°C) N2->N4 Amine Nucleophiles N5 Requires Heat or Pd-Catalysis N3->N5 Cross-Coupling

Electronic logic dictating the regioselective functionalization of the quinazoline scaffold.

Pathway K1 4-Aminoquinazoline (Drug Candidate) K2 Kinase ATP-Binding Pocket (e.g., EGFR, FLT3) K1->K2 Competitive Binding K3 Blockade of Autophosphorylation K2->K3 Inhibits Kinase Activity K4 Downstream Signal Termination K3->K4 Prevents Cascade K5 Cellular Apoptosis / Growth Arrest K4->K5 Therapeutic Effect

Mechanism of action for quinazoline-based kinase inhibitors targeting the ATP-binding pocket.

Self-Validating Protocol: Regioselective SNAr at C4

To build trust in your synthetic process, protocols must be self-validating. The following procedure ensures that the highly reactive C4-Cl bond is substituted without prematurely reacting the C2-Br bond, maintaining the integrity of your synthetic pipeline[3].

Step 1: Anhydrous Preparation

  • Action: Flame-dry a multi-neck round-bottom flask and purge with Argon for 15 minutes.

  • Causality: 2-Bromo-4-chloroquinazoline is acutely moisture sensitive. Excluding water prevents the formation of the unreactive quinazolin-4-one byproduct and the dangerous release of HCl gas.

Step 2: Reagent Dissolution

  • Action: Dissolve 1.0 equivalent of 2-Bromo-4-chloroquinazoline in anhydrous THF or DMF (0.2 M concentration). Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, preventing the protonation and subsequent deactivation of your incoming amine nucleophile.

Step 3: Kinetic Control (The Critical Step)

  • Action: Cool the reaction mixture to exactly 0 °C using an ice-water bath. Add 1.05 equivalents of the primary/secondary amine nucleophile dropwise over 10 minutes.

  • Causality: The higher LUMO coefficient at C4 means it requires less activation energy to react than C2[4]. Keeping the temperature at 0 °C ensures strict kinetic control, yielding >95% regioselectivity for the 4-amino-2-bromoquinazoline intermediate.

Step 4: Self-Validation Checkpoint

  • Action: After 30 minutes, withdraw a 5 µL aliquot, quench it in 1 mL of methanol, and analyze via LC-MS.

  • Validation: The reaction is deemed successful and complete only when the starting material peak (m/z ~243) is entirely consumed and the intermediate peak (corresponding to the C4-adduct) plateaus. Do not allow the reaction to warm to room temperature until this is verified, as doing so risks unwanted SNAr at the C2 position, leading to complex, inseparable mixtures.

Spill Mitigation and Disposal Plan

Because of its dual-halogenated nature, improper disposal of 2-Bromo-4-chloroquinazoline can lead to the generation of toxic, pressurized gases in waste carboys.

Spill Mitigation
  • Solid Spills: Do not sweep dry, as this aerosolizes the reactive powder. Cover the spill with damp sand or a specialized chemical absorbent pad soaked in a weak, non-volatile amine (e.g., 5% ethanolamine in isopropanol) to safely quench the electrophilic centers before sweeping.

  • Liquid Spills (in solvent): Absorb with inert materials (vermiculite) and transfer to a solid waste container.

Waste Disposal Protocol
  • Quenching: Never pour unreacted 2-Bromo-4-chloroquinazoline directly into aqueous waste. First, quench the reaction mixture by slowly adding it to a stirred solution of 1M NaOH or a dilute ethanolamine solution in an ice bath. This safely hydrolyzes the halogens under controlled thermal conditions.

  • Segregation: Once quenched and neutralized to pH 7-8, the waste must be strictly segregated into Halogenated Organic Waste . Do not mix with acidic waste streams, as this can reverse the neutralization and liberate toxic halogen gases.

References

  • [1] National Center for Biotechnology Information (PMC). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. Retrieved from:[Link]

  • [3] MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from:[Link]

  • [4] ResearchGate. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from: [Link]

Sources

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